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  • Product: S-Propyl N,N-diethyldithiocarbamate
  • CAS: 19047-77-9

Core Science & Biosynthesis

Foundational

In Vitro Pesticidal Properties of S-Propyl N,N-diethyldithiocarbamate: A Technical Guide

Introduction: Re-evaluating a Classic Moiety for Modern Pesticidal Applications The dithiocarbamates represent a venerable class of organosulfur compounds, long recognized for their broad-spectrum biological activities.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating a Classic Moiety for Modern Pesticidal Applications

The dithiocarbamates represent a venerable class of organosulfur compounds, long recognized for their broad-spectrum biological activities.[1] Primarily utilized in agriculture as fungicides, their utility also extends to herbicides and insecticides.[1] S-Propyl N,N-diethyldithiocarbamate is a specific analogue within this class that has shown potential for pesticidal applications, including tuberculostatic activity.[2][3] This technical guide provides an in-depth exploration of the in vitro pesticidal properties of S-Propyl N,N-diethyldithiocarbamate, offering researchers, scientists, and drug development professionals a framework for its evaluation. We will delve into its presumed mechanism of action, present detailed protocols for assessing its efficacy against various pests, and discuss the structure-activity relationships that govern its biological function.

Physicochemical Properties and Synthesis

A fundamental understanding of the physicochemical properties of S-Propyl N,N-diethyldithiocarbamate is paramount for the design and interpretation of in vitro assays. While comprehensive experimental data for this specific analogue is not extensively published, we can infer key characteristics from its structure and related compounds.

Table 1: Physicochemical Properties of S-Propyl N,N-diethyldithiocarbamate and Related Compounds

PropertyS-Propyl N,N-diethyldithiocarbamateSodium N,N-diethyldithiocarbamateGeneral Dithiocarbamates
CAS Number 19047-77-9[4]148-18-5[5]Varies
Molecular Formula C8H17NS2[4]C5H10NNaS2[5]Varies
Molecular Weight 191.36 g/mol [4]171.26 g/mol [5]Varies
Appearance Likely a liquid or low-melting solidWhite to yellowish crystalline powder[6]Varies
Solubility Expected to be soluble in organic solvents like DMSO and acetone[5][7]Soluble in water[6]Generally low solubility in water, soluble in organic solvents[8]
Stability Aqueous solutions may be susceptible to acid-catalyzed decomposition to carbon disulfide and diethylamine.[9]Decomposes on heating, producing toxic fumes.[10]Can degrade under acidic conditions and upon heating.[9][11]

The synthesis of S-Propyl N,N-diethyldithiocarbamate can be achieved through established methods for S-alkyl dithiocarbamate production. A common and efficient approach involves a one-pot reaction of diethylamine, carbon disulfide, and a propyl halide.[12] This reaction proceeds via the in situ formation of the dithiocarbamate salt, which then undergoes nucleophilic substitution with the alkyl halide.

Core Directive: A Multi-faceted Approach to In Vitro Pesticidal Profiling

To comprehensively evaluate the pesticidal potential of S-Propyl N,N-diethyldithiocarbamate, a multi-pronged in vitro screening strategy is essential. This guide proposes a tiered approach, beginning with broad-spectrum assessments and progressing to more specific, mechanism-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Structure-Activity Relationship (SAR) Studies a Antifungal Assays (e.g., Broth Microdilution) d Enzyme Inhibition Assays (e.g., Acetylcholinesterase) a->d f Cell Membrane Integrity Assays a->f b Insecticidal Assays (e.g., Cell Viability) b->d c Herbicidal Assays (e.g., Seed Germination) e Metabolic Disruption Assays c->e g Synthesis & Screening of Analogues d->g e->g f->g

Caption: Tiered approach for in vitro pesticidal profiling.

Mechanism of Action: A Tale of Chelation and Enzyme Inhibition

The pesticidal activity of dithiocarbamates is largely attributed to their ability to interfere with essential cellular processes through two primary mechanisms:

  • Metal Ion Chelation: Dithiocarbamates are potent chelators of metal ions, particularly transition metals like copper, zinc, and manganese, which are essential cofactors for numerous enzymes.[13] By sequestering these ions, S-Propyl N,N-diethyldithiocarbamate can disrupt the function of critical metalloenzymes involved in processes such as cellular respiration and detoxification.[13]

  • Inhibition of Sulfhydryl Enzymes: The dithiocarbamate moiety can react with sulfhydryl (-SH) groups present in the active sites of various enzymes.[13] This covalent modification can lead to the inactivation of enzymes crucial for fungal, insect, and plant survival. A key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification pathways.[13]

G cluster_0 S-Propyl N,N-diethyldithiocarbamate cluster_1 Cellular Targets cluster_2 Cellular Disruption A Dithiocarbamate Moiety B Metalloenzymes A->B Chelates Metal Ions C Sulfhydryl (-SH) Enzymes (e.g., ALDH) A->C Reacts with -SH groups D Inhibition of Cellular Respiration B->D E Disruption of Metabolism B->E F Accumulation of Toxic Aldehydes C->F

Caption: Proposed mechanism of action for S-Propyl N,N-diethyldithiocarbamate.

In Vitro Experimental Protocols

The following protocols are provided as a foundation for assessing the pesticidal properties of S-Propyl N,N-diethyldithiocarbamate. These methods are adaptable and should be optimized based on the specific target organisms and laboratory conditions.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal pathogens.[13]

Materials:

  • S-Propyl N,N-diethyldithiocarbamate

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of S-Propyl N,N-diethyldithiocarbamate in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts).

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, determined visually or spectrophotometrically.[14]

Insecticidal Activity: Insect Cell Line Viability Assay

This assay assesses the cytotoxicity of the compound against insect cell lines.

Materials:

  • S-Propyl N,N-diethyldithiocarbamate

  • Insect cell line (e.g., Sf9 from Spodoptera frugiperda)

  • Appropriate insect cell culture medium

  • Sterile 96-well plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the insect cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of S-Propyl N,N-diethyldithiocarbamate in the cell culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24-72 hours under appropriate conditions for the specific cell line.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Herbicidal Activity: Seed Germination and Seedling Growth Assay

This in vitro assay evaluates the pre-emergent herbicidal effects of the compound.[15]

Materials:

  • S-Propyl N,N-diethyldithiocarbamate

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

  • Agar or filter paper

  • Petri dishes

  • Growth chamber

Procedure:

  • Treatment Preparation: Prepare various concentrations of S-Propyl N,N-diethyldithiocarbamate in a suitable solvent (e.g., acetone, followed by dilution in water).

  • Assay Setup: Place sterile filter paper or a thin layer of agar in Petri dishes. Add a defined volume of the test solution to each dish.

  • Seed Plating: Place a known number of seeds onto the treated substrate.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.

  • Data Analysis: Compare the measurements of the treated groups to a vehicle control to determine the inhibitory effects of the compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for S-Propyl N,N-diethyldithiocarbamate are limited, general principles for dithiocarbamates can be applied. The pesticidal activity is influenced by the nature of the alkyl groups attached to the nitrogen and sulfur atoms. These groups can affect the compound's lipophilicity, which in turn influences its ability to penetrate the cell membranes of target organisms.[16] The steric and electronic properties of these substituents also play a role in the compound's interaction with target enzymes.[16] Further investigation into a series of S-alkyl analogues would provide a more detailed understanding of the SAR for this specific chemical scaffold.

Conclusion and Future Directions

S-Propyl N,N-diethyldithiocarbamate, as a member of the dithiocarbamate class, holds promise as a versatile pesticidal agent. The in vitro methodologies outlined in this guide provide a robust framework for its systematic evaluation. Future research should focus on generating specific efficacy data (MIC, IC50) for this compound against a panel of relevant agricultural and medically important pests. Furthermore, detailed mechanistic studies are warranted to elucidate its precise molecular targets and to explore potential synergistic interactions with other pesticidal agents. Such investigations will be crucial in determining the potential of S-Propyl N,N-diethyldithiocarbamate as a valuable tool in modern pest management strategies.

References

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Chemical Properties of S-Ethyl-N,N-diisopropyldithiocarbamate - Cheméo. (n.d.). Retrieved March 22, 2026, from [Link]

  • In Vitro Assays | Herbicide Discovery and Screening - passel. (n.d.). Retrieved March 22, 2026, from [Link]

  • In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. (2014). Molecules, 19(5), 5336–5353.
  • Antifungal activity of synthesized dithiocarbamate derivatives on Fusarium oxysporum f sp. albedinis in Algeria. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 49-54.
  • In Silico Designing, Synthesis and In Vitro Antifungal Evaluation of Novel 1,2,4-Triazol- 2-yldithiocarbamates. (2017). International Journal of Pharmaceutical Sciences and Research, 8(10), 4166-4174.
  • ICSC 0446 - SODIUM N,N-DIETHYLDITHIOCARBAMATE. (n.d.). Retrieved March 22, 2026, from [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2022). International Journal of Molecular Sciences, 23(1), 19.
  • Sodium diethyldithiocarbamate - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • In Vitro Activities of Dithiocarbamate Derivatives against Echinococcus multilocularis Metacestode Vesicles. (2023). Pharmaceuticals, 16(12), 1735.
  • Synthesis, structure characterization and insecticidal activity of some triorganotin dithiocarbamates. (2003). Applied Organometallic Chemistry, 17(3), 218-225.
  • CAS No : 2733532-33-5 | Product Name : S-Propyl N,N-Diethyldithiocarbamate-d7. (n.d.). Retrieved March 22, 2026, from [Link]

  • Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.). Retrieved March 22, 2026, from [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). Molecules, 29(16), 3740.
  • Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. (2006). Acta Chimica Slovenica, 53(1), 107-112.
  • Sodium Diethyl Dithiocarbamate - Premium Laboratory Grade Chemical at Best Price. (n.d.). Retrieved March 22, 2026, from [Link]

  • Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. (2017). RSC Advances, 7(82), 52029-52037.
  • sodium diethyldithiocarbamate. (n.d.). Retrieved March 22, 2026, from [Link]

  • Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988). (n.d.). Retrieved March 22, 2026, from [Link]

  • Pesticide Testing Using the In Vitro Approach - IML Testing & Research. (2025, July 8). Retrieved March 22, 2026, from [Link]

  • Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. (2020). Sensors, 21(1), 135.
  • Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. (2024, August 2). Retrieved March 22, 2026, from [Link]

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Exploratory

Pharmacokinetics of S-Propyl N,N-diethyldithiocarbamate in biological models

An In-Depth Technical Guide to the Pharmacokinetics of S-Propyl N,N-diethyldithiocarbamate in Biological Models Authored by a Senior Application Scientist Preamble: Navigating the Known and the Inferred in Dithiocarbamat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of S-Propyl N,N-diethyldithiocarbamate in Biological Models

Authored by a Senior Application Scientist

Preamble: Navigating the Known and the Inferred in Dithiocarbamate Pharmacokinetics

The study of S-Propyl N,N-diethyldithiocarbamate, a compound with recognized tuberculostatic and pesticidal activities, presents a common challenge in pharmaceutical research: a scarcity of specific, publicly available pharmacokinetic data.[1][2] This guide, therefore, adopts a scientifically rigorous approach by building upon the well-established pharmacokinetic profile of its core moiety, N,N-diethyldithiocarbamate (DDTC). DDTC is the active metabolite of the FDA-approved drug Disulfiram and has been extensively studied.[3][4] By understanding the behavior of DDTC, we can make well-founded inferences about the absorption, distribution, metabolism, and excretion (ADME) of its S-propyl derivative. The addition of the S-propyl group primarily influences the compound's lipophilicity, which in turn modulates its interaction with biological membranes and metabolic enzymes. This document will dissect these anticipated modulations, offering a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret pharmacokinetic studies of this compound and its analogs.

The Physicochemical Landscape and its Pharmacokinetic Implications

S-Propyl N,N-diethyldithiocarbamate belongs to the dithiocarbamate class of compounds, which are characterized by their ability to chelate metal ions and interact with sulfhydryl groups in proteins.[5] The core DDTC structure is relatively polar, but the addition of the S-propyl group increases its lipophilicity compared to DDTC. This structural modification is the primary determinant of its pharmacokinetic distinction from DDTC.

Key Physicochemical Properties Influencing ADME:

  • Lipophilicity: The S-propyl group enhances the compound's ability to cross biological membranes, which may lead to more rapid and extensive absorption from the gastrointestinal tract and greater distribution into tissues compared to DDTC.

  • Chemical Stability: Dithiocarbamates can be unstable in the low pH of the stomach, potentially degrading to diethylamine and carbon disulfide.[6] Formulation strategies, such as enteric coatings or co-administration with buffering agents, may be necessary for oral delivery studies.

  • Metal Chelation: The dithiocarbamate moiety readily chelates divalent metal ions like copper and zinc.[2][3] This property is central to its biological activity and can also influence its distribution and metabolism, as the complexed form will have different physicochemical properties than the free drug.

Absorption: Entry into the Systemic Circulation

While specific oral bioavailability data for S-Propyl N,N-diethyldithiocarbamate is not available, we can infer its absorption characteristics based on related compounds. For instance, a prodrug of DDTC, S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine (AC-DDTC), showed a low oral bioavailability of 7.04% for its metabolite DDTC in rats.[7] However, the increased lipophilicity of S-Propyl N,N-diethyldithiocarbamate may result in improved oral absorption compared to more polar dithiocarbamates.

Factors Influencing Absorption:

  • Route of Administration: For preclinical studies, intravenous (IV) administration is crucial to determine the intrinsic pharmacokinetic parameters without the confounding factor of absorption. Oral (PO) and intraperitoneal (IP) routes are also commonly used in rodent models to assess bioavailability and potential first-pass metabolism.[5][7][8]

  • First-Pass Metabolism: Due to its likely metabolism by hepatic enzymes (see Section 4), S-Propyl N,N-diethyldithiocarbamate is expected to undergo first-pass metabolism following oral administration, which could significantly reduce its bioavailability.

  • Formulation: The choice of vehicle for administration is critical. For a lipophilic compound, formulations using agents like polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or lipid-based carriers can enhance solubility and absorption.[5]

Distribution: Where the Compound Goes

Following absorption, S-Propyl N,N-diethyldithiocarbamate will be distributed throughout the body. The extent of distribution is determined by its affinity for plasma proteins and various tissues.

Key Aspects of Distribution:

  • Plasma Protein Binding: The degree of binding to plasma proteins such as albumin influences the concentration of free, pharmacologically active drug. While specific data is lacking, many drugs with moderate lipophilicity exhibit significant plasma protein binding.

  • Tissue Penetration: The increased lipophilicity of the S-propyl derivative suggests it may distribute more readily into tissues than DDTC. Studies on radiolabeled DDTC have shown preferential uptake in the kidney, lung, and bone marrow.[8] It is plausible that S-Propyl N,N-diethyldithiocarbamate would exhibit a similar, if not more pronounced, pattern of tissue distribution.

  • Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd would indicate extensive tissue distribution. For DDTC, the volume of distribution in the terminal phase was found to be independent of the dose in human volunteers.[4]

Table 1: Comparative Pharmacokinetic Parameters of DDTC (from AC-DDTC) in Rats
ParameterValue (at 20 mg/kg oral AC-DDTC)Value (at 120 mg/kg oral AC-DDTC)
Cmax (nmol/ml) 3.8 ± 0.240.1 ± 2.2
Bioavailability (%) 7.04Not Reported
Mean Residence Time (min) 47.1 ± 2.8110.5 ± 6.0

Data derived from the administration of a DDTC prodrug, S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine (AC-DDTC), in rats.[7]

Metabolism: Biotransformation and Clearance

The metabolism of S-Propyl N,N-diethyldithiocarbamate is expected to be a critical determinant of its duration of action and elimination. The metabolic pathways are likely to be complex and involve several enzymatic systems.

Probable Metabolic Pathways:

  • S-dealkylation: The C-S bond connecting the propyl group to the sulfur atom is a likely site for metabolic cleavage, releasing the DDTC core. This reaction is often mediated by cytochrome P450 (CYP450) enzymes in the liver.

  • Oxidation of the Sulfur Atoms: The sulfur atoms in the dithiocarbamate moiety can be oxidized. For the related compound S-Methyl N,N-diethyldithiocarbamate (MeDDC), this oxidation is carried out by both CYP450 enzymes and flavin-containing monooxygenases (FMOs), particularly FMO1 in the kidney, to form sulfine and sulfoxide metabolites.[9]

  • Glucuronidation: The DDTC moiety, once formed, can be conjugated with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.

  • Formation of Carbon Disulfide (CS2): A major metabolic fate of DDTC is its breakdown into carbon disulfide, which is then largely excreted through the lungs.[10]

Diagram: Proposed Metabolic Pathway of S-Propyl N,N-diethyldithiocarbamate

G A S-Propyl N,N-diethyldithiocarbamate B N,N-diethyldithiocarbamate (DDTC) A->B CYP450 (S-dealkylation) C S-Oxidation Metabolites (Sulfine, Sulfoxide) A->C FMO, CYP450 D DDTC-Glucuronide B->D UGTs (Glucuronidation) E Carbon Disulfide (CS2) B->E Metabolic Breakdown F Other Metabolites B->F

Caption: Proposed metabolic pathways for S-Propyl N,N-diethyldithiocarbamate.

Excretion: Elimination from the Body

The elimination of S-Propyl N,N-diethyldithiocarbamate and its metabolites will occur through multiple routes.

  • Renal Excretion: Water-soluble metabolites, such as the glucuronide conjugate of DDTC, are expected to be excreted in the urine.

  • Biliary Excretion: Some metabolites may be excreted in the bile and subsequently eliminated in the feces.

  • Pulmonary Excretion: As a significant portion of DDTC is metabolized to CS2, a volatile compound, a substantial amount of the administered dose is likely to be eliminated via exhalation.[10]

Experimental Protocols for Pharmacokinetic Characterization

A robust pharmacokinetic study requires careful planning and execution, from animal model selection to bioanalytical method validation.

Choice of Biological Model
  • Rodent Models: Sprague-Dawley rats and C57BL/6 mice are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[7] It is crucial to use animals of a specific age and sex to ensure consistency.

  • "Humanized" Models: For more advanced studies aiming to predict human pharmacokinetics, transgenic mice expressing human drug-metabolizing enzymes and transporters can be invaluable.[11]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in rats.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Acclimatize Animals (e.g., Sprague-Dawley Rats) B Dose Administration (IV and/or PO) A->B C Serial Blood Sampling (e.g., via jugular vein cannula) B->C D Plasma Isolation (Centrifugation) C->D E Sample Preparation (Protein Precipitation, LLE, or SPE) D->E F LC-MS/MS or GC-MS Analysis E->F G Generate Concentration-Time Curve F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) H->I

Caption: A standard workflow for a preclinical pharmacokinetic study.

Bioanalytical Methodology

The accurate quantification of S-Propyl N,N-diethyldithiocarbamate and its metabolites in biological matrices is paramount.

Step-by-Step Protocol for Sample Analysis (LC-MS/MS):

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).[1][2]

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for the analyte and internal standard must be optimized by direct infusion.

    • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Causality Behind Methodological Choices:

  • LC-MS/MS over GC-MS: LC-MS/MS is often preferred for its ability to analyze thermally labile and non-volatile compounds without derivatization, which is often required for GC analysis of dithiocarbamates.

  • Protein Precipitation: This is a simple and effective method for removing the bulk of interfering proteins from plasma samples.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring accuracy and precision.

Conclusion and Future Directions

This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of S-Propyl N,N-diethyldithiocarbamate, grounded in the extensive knowledge of its core structure, DDTC. The addition of the S-propyl group is expected to increase its lipophilicity, likely leading to enhanced absorption and tissue distribution, while also providing a new site for metabolic attack. The proposed metabolic pathways and experimental protocols herein offer a robust starting point for researchers.

Future in vivo studies are essential to definitively characterize the Cmax, Tmax, AUC, half-life, and bioavailability of S-Propyl N,N-diethyldithiocarbamate. Such studies will not only elucidate the fundamental ADME properties of this specific molecule but also contribute to a broader understanding of structure-pharmacokinetic relationships within the dithiocarbamate class, aiding in the design of future therapeutic agents.

References

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Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of S-Propyl N,N-diethyldithiocarbamate in Organic Solvents

Foreword: Navigating the Data Gap for S-Propyl N,N-diethyldithiocarbamate In the fields of agrochemistry, materials science, and pharmacology, a precise understanding of a compound's solubility is paramount for effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Gap for S-Propyl N,N-diethyldithiocarbamate

In the fields of agrochemistry, materials science, and pharmacology, a precise understanding of a compound's solubility is paramount for effective formulation, delivery, and analysis. S-Propyl N,N-diethyldithiocarbamate, a compound with noted tuberculostatic and pesticidal activities, is no exception[1][2]. However, a comprehensive, publicly available dataset detailing its quantitative solubility in a wide array of organic solvents is notably scarce. This guide is designed to bridge that gap.

Rather than presenting a simple list of unverified data points, this document provides a robust framework for understanding and experimentally determining the solubility of S-Propyl N,N-diethyldithiocarbamate. We will begin by analyzing its molecular structure to predict its solubility behavior based on fundamental physicochemical principles. The core of this guide is a detailed, field-proven experimental protocol for accurate solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Characteristics and Predicted Solubility Profile

To understand a solute's behavior, we must first understand the solute itself. S-Propyl N,N-diethyldithiocarbamate (CAS: 19047-77-9) possesses a molecular structure that provides clear indicators of its likely solubility.

  • Molecular Formula: C₈H₁₇NS₂

  • Structure: The molecule features a polar dithiocarbamate core (-S-C(=S)N<). However, this polar center is sterically shielded by two ethyl groups on the nitrogen atom and a propyl group on the sulfur atom. These alkyl groups (propyl and diethyl) are nonpolar and lipophilic, contributing significantly to the overall character of the molecule.

The foundational principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another[3]. Given the significant nonpolar character imparted by the alkyl groups, we can predict that S-Propyl N,N-diethyldithiocarbamate will exhibit favorable solubility in nonpolar and moderately polar organic solvents, with diminishing solubility in highly polar solvents. While most non-salt dithiocarbamates exhibit low solubility in water, their metal complexes are often sparingly soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and alcohols[4][5][6].

Table 1: Predicted Solubility of S-Propyl N,N-diethyldithiocarbamate in Common Organic Solvents

SolventClassPolarity (Relative)Predicted SolubilityRationale
HexaneNonpolar, AliphaticVery LowHighThe nonpolar alkyl chains of hexane will effectively solvate the propyl and diethyl groups of the solute.
TolueneNonpolar, AromaticLowHighSimilar to hexane, toluene is a nonpolar solvent capable of strong van der Waals interactions. Some synthesized dithiocarbamates show good solubility in toluene[7].
Dichloromethane (DCM)HalogenatedMediumHighDCM's polarity is sufficient to interact with the dithiocarbamate core, while its organic nature readily dissolves the alkyl groups. It is a common solvent for related compounds[7].
Diethyl EtherEtherLowMedium to HighIts low polarity and ability to act as a hydrogen bond acceptor suggest good solvation, although related sodium salts are insoluble[8][9].
AcetoneKetoneMedium-HighMediumAcetone is a polar aprotic solvent. It may effectively solvate the molecule, though strong polarity could reduce solubility compared to DCM or Toluene. The related sodium salt is soluble in acetone[8][9].
Ethanol / MethanolAlcoholHighLow to MediumThese polar protic solvents are generally less effective for nonpolar compounds. While sodium diethyldithiocarbamate is soluble in ethanol, the S-propyl ester's increased lipophilicity will likely reduce its solubility[8][9].
Dimethyl Sulfoxide (DMSO)SulfoxideVery HighLow to MediumWhile a powerful solvent, its high polarity may not be optimal for a molecule with significant nonpolar character. It is noted as a solvent for some metal-dithiocarbamate complexes[5][6].
WaterAqueousVery HighInsolubleThe large, nonpolar hydrocarbon structure will dominate, leading to hydrophobicity and negligible solubility.

Core Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium. Several factors dictate this process:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to or greater than the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions[10].

  • Temperature: For most solids, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solute.

  • pH: While not directly applicable to S-Propyl N,N-diethyldithiocarbamate, it is a critical factor for ionizable compounds[11]. It is important to note that dithiocarbamates can be unstable under acidic conditions[12].

The logical relationship between solvent properties and the expected solubility of our target compound can be visualized as follows:

cluster_Solvent Solvent Properties cluster_Solute S-Propyl N,N-diethyldithiocarbamate Properties cluster_Interaction Solute-Solvent Interaction Strength ('Like Dissolves Like') cluster_Outcome Predicted Solubility Outcome Solvent_Polarity Solvent Polarity Interaction_Strength Interaction_Strength Solvent_Polarity->Interaction_Strength H_Bonding Hydrogen Bonding Capacity Solute_Polarity Primarily Nonpolar (Alkyl Groups) Solute_Polarity->Interaction_Strength Solute_Core Polar Core (Dithiocarbamate) High_Sol High Solubility Interaction_Strength->High_Sol Similar Polarities (e.g., Toluene) Low_Sol Low Solubility Interaction_Strength->Low_Sol Dissimilar Polarities (e.g., Water)

Caption: Relationship between solvent polarity and predicted solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its simplicity and reliability[11]. This protocol ensures that the solvent becomes saturated with the solute and that this equilibrium is accurately measured.

Materials and Equipment
  • S-Propyl N,N-diethyldithiocarbamate (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of S-Propyl N,N-diethyldithiocarbamate into a series of vials. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is ~20-30 mg.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period. Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. A 24-48 hour period is typically sufficient, but this should be validated by taking measurements at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2-4 hours in the same temperature-controlled environment. Causality: This allows the excess, undissolved solid to settle, preventing it from clogging the filter in the next step.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. Causality: This is a critical self-validating step. Filtration removes all undissolved micro-particulates, ensuring that the subsequent measurement reflects only the truly dissolved solute.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument.

    • Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the compound's λ_max) or an HPLC system.

    • Calculate the concentration of the saturated solution by back-calculating from the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

A 1. Preparation Add excess solid solute to known volume of solvent B 2. Equilibration Agitate at constant T (24-48 hours) A->B C 3. Sedimentation Let stand at constant T (2-4 hours) B->C D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm) C->D E 5. Dilution Dilute filtrate to fall within calibration range D->E F 6. Quantification Analyze via HPLC or UV-Vis E->F G 7. Calculation Determine solubility (e.g., mg/mL) F->G

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While direct quantitative data for the solubility of S-Propyl N,N-diethyldithiocarbamate remains elusive in published literature, a strong predictive framework can be built upon its molecular structure and the fundamental principles of solubility. It is expertly anticipated to be highly soluble in nonpolar to moderately polar organic solvents such as hexane, toluene, and dichloromethane, with progressively lower solubility in more polar solvents like alcohols, and negligible solubility in water.

For drug development professionals, formulation scientists, and researchers, relying on prediction alone is insufficient. The provided isothermal shake-flask protocol offers a self-validating, robust, and reliable method for generating precise, application-specific solubility data. This experimental approach is the cornerstone of sound scientific practice, transforming prediction into quantifiable certainty.

References

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto Scarborough. Retrieved March 23, 2026, from [Link]

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2018, October 9). MDPI. Retrieved March 23, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022, July 29). National Institutes of Health (NIH). Retrieved March 23, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 23, 2026, from [Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20 th century. (2013, January 18). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Dithiocarbamates as Precursors in Organic Chemistry; Synthesis and Uses. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Solubility. (n.d.). University of Toronto Scarborough Chemistry Online. Retrieved March 23, 2026, from [Link]

  • A highly efficient synthesis of dithiocarbamates in green reaction media. (2012, July 11). SciSpace. Retrieved March 23, 2026, from [Link]

  • Synthesis of Derivatives of Di-butyldithiocarbamates. (2013). Asian Journal of Chemistry, 25(2), 962-964. Retrieved March 23, 2026, from [Link]

  • Synthesis of Dithiocarbamates by Markovnikov Addition Reaction in PEG and Their Application in Amidoalkylation of Naphthols and Indoles. (2015, May 12). SciELO. Retrieved March 23, 2026, from [Link]

  • Dithiocarbamate synthesis by thiocarbomoylation. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]

  • sodium diethyldithiocarbamate. (n.d.). Burevestnik, Inc. Retrieved March 23, 2026, from [Link]

  • Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Sodium diethyldithiocarbamate. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • S-Allyl-N,N-diethyldithiocarbamate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 23, 2026, from [Link]

  • CAS No : 2733532-33-5 | Product Name : S-Propyl N,N-Diethyldithiocarbamate-d7. (n.d.). Pharmaffiliates. Retrieved March 23, 2026, from [Link]

  • ICSC 0446 - SODIUM N,N-DIETHYLDITHIOCARBAMATE. (n.d.). INCHEM. Retrieved March 23, 2026, from [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for S-Propyl N,N-Diethyldithiocarbamate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Identity S-Propyl N,N-diethyldithiocarbamate is a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Identity

S-Propyl N,N-diethyldithiocarbamate is a synthetic dithiocarbamate ester. While historically recognized for its applications in agriculture as a pesticidal agent, isotope analogs of this compound have also demonstrated significant tuberculostatic activity, making it a molecule of interest in both agrochemical and pharmaceutical research[1][2]. Understanding its toxicity profile is critical, as the dithiocarbamate class is known for its complex interactions with cellular metalloenzymes and its potential to induce neurotoxicity[3][4].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name S-Propyl N,N-diethyldithiocarbamate
CAS Number 19047-77-9[5]
Molecular Formula C8H17NS2
Molecular Weight 191.36 g/mol [5]
Physical State Liquid/Solid (dependent on ambient temperature)
Known Biological Activities Tuberculostatic, Pesticidal, Metal Chelator[1][2][4]

Molecular Mechanisms of Toxicity

As a Senior Application Scientist evaluating dithiocarbamate derivatives, it is crucial to move beyond symptom observation and understand the fundamental molecular causality of toxicity. Dithiocarbamates are highly lipophilic, facilitating rapid passage across lipid bilayers and cellular membranes[4]. Once internalized, the toxicity of S-Propyl N,N-diethyldithiocarbamate is driven by three distinct, yet interconnected, biochemical pathways:

  • Carbon Disulfide (CS2) Release: Hepatic biotransformation (often mediated by CYP450 enzymes and esterases) cleaves the dithiocarbamate backbone, releasing CS2. Carbon disulfide is a potent neurotoxin that facilitates protein cross-linking, ultimately driving peripheral axonopathy[4].

  • Intracellular Metal Chelation: The diethyldithiocarbamate moiety is a powerful chelator of divalent cations, specifically Copper (Cu²⁺) and Zinc (Zn²⁺). This chelation strips essential cofactors from critical enzymes, including aldehyde dehydrogenase (ALDH) and dopamine β-hydroxylase, disrupting neurotransmitter synthesis and inducing central nervous system (CNS) toxicity[3][4].

  • Ubiquitin-Proteasome System (UPS) Inhibition: Dithiocarbamates are known to inhibit proteasome-dependent protein degradation. This inhibition causes an abnormal accumulation of misfolded proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately apoptosis—particularly in vulnerable dopaminergic cells[4].

ToxicityPathway Compound S-Propyl N,N-diethyldithiocarbamate Metabolism Hepatic Biotransformation Compound->Metabolism CS2 Carbon Disulfide (CS2) Release Metabolism->CS2 MetalChelation Metal Chelation (Cu2+, Zn2+) Metabolism->MetalChelation Proteasome Proteasome Inhibition Metabolism->Proteasome Axonopathy Protein Cross-linking & Axonopathy CS2->Axonopathy EnzymeInhib ALDH / Dopamine β-hydroxylase Inhibition MetalChelation->EnzymeInhib Apoptosis Accumulation of Misfolded Proteins Proteasome->Apoptosis Neurotox Peripheral & Central Neurotoxicity Axonopathy->Neurotox EnzymeInhib->Neurotox Apoptosis->Neurotox

Fig 1: Molecular mechanisms of S-Propyl N,N-diethyldithiocarbamate toxicity.

Toxicological Profile

The toxicological profile of S-Propyl N,N-diethyldithiocarbamate mirrors the broader diethyldithiocarbamate class. Acute exposure primarily affects the gastrointestinal and nervous systems, while chronic exposure can lead to cumulative neurodegeneration and allergic sensitization[3][6].

Table 2: Quantitative Toxicological Data (Class-Representative)
Toxicity MetricRepresentative Value / ObservationTarget Organ / System
Acute Oral LD50 (Rat) ~1,500 - 2,500 mg/kg (estimated class average)Gastrointestinal, CNS
Absorption Half-life ~26 minutes (in intestinal lumen)[3]Systemic
Primary Metabolites CS2, Diethyldithiocarbamate-s-glucuronide[3]Hepatic / Renal
Cellular IC50 (Proteasome) 1 - 10 μM (in dopaminergic cell lines)Central Nervous System

Experimental Methodologies for Toxicity Validation

To rigorously evaluate the neurotoxic potential of this compound during drug development, researchers must employ self-validating experimental systems. Below is a standardized protocol for assessing ubiquitin-proteasome system (UPS) impairment.

Protocol: In Vitro Neurotoxicity and Proteasome Inhibition Assay

Rationale & Causality: We specifically utilize the SH-SY5Y human neuroblastoma cell line because it constitutively expresses dopamine β-hydroxylase and dopaminergic markers, providing a highly sensitive model for dithiocarbamate-induced neurodegeneration.

Self-Validating System: To ensure absolute data integrity, this protocol employs a kinetic fluorogenic assay rather than a simple endpoint readout. By measuring the rate of substrate cleavage over time, we establish a linear enzymatic rate, which automatically flags and excludes false positives caused by compound autofluorescence or precipitation.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well opaque plate. (Using an opaque plate is critical to prevent well-to-well optical crosstalk during fluorescence reading).

  • Compound Preparation: Dissolve S-Propyl N,N-diethyldithiocarbamate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM. Caution: Maintain final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Dose the cells and incubate for 24 hours at 37°C, 5% CO₂.

  • Proteasome Assay: Add 50 μL of assay buffer containing 50 μM Suc-LLVY-AMC (a specific fluorogenic substrate for chymotrypsin-like proteasome activity).

  • Kinetic Reading: Measure fluorescence (Ex/Em = 380/460 nm) every 5 minutes for 1 hour to calculate the maximum reaction velocity (Vmax).

  • Viability Counter-Screen: In a parallel plate, assess cell viability using Resazurin reduction. This internal control distinguishes specific proteasome inhibition from general, non-specific cytotoxicity.

Workflow Prep Cell Culture Prep (SH-SY5Y Cells) Dosing Compound Dosing (0.1 - 100 μM) Prep->Dosing 24h Incubation Assay1 Proteasome Activity (Fluorogenic Assay) Dosing->Assay1 Lysis & Substrate Assay2 ROS Generation (DCFDA Probe) Dosing->Assay2 Live Cell Imaging Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis

Fig 2: In vitro toxicity profiling workflow for dithiocarbamate derivatives.

Safety Data Sheet (SDS) Guidelines

As a reactive dithiocarbamate ester, S-Propyl N,N-diethyldithiocarbamate requires stringent handling protocols to mitigate occupational exposure and environmental release.

Chemical Incompatibilities & Reactivity

The compound is fundamentally incompatible with strong oxidizing agents and acids. Exposure to acidic environments accelerates the decomposition of the dithiocarbamate backbone, rapidly generating toxic carbon disulfide (CS2) gas and secondary amines[6]. Furthermore, when heated to decomposition, the compound yields highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx)[6].

Table 3: GHS Hazard Classifications & Handling Protocols
Hazard ClassCategoryPrecautionary Measures & PPE
Acute Toxicity (Oral/Inhalation) Category 4Wash hands thoroughly after handling. Use in a well-ventilated fume hood. Do not eat or drink in the workspace[6].
Skin Irritation / Sensitization Category 2Wear heavy-duty nitrile gloves and standard laboratory protective clothing to prevent contact dermatitis[3][6].
Eye Irritation Category 2AWear chemical safety goggles or a full face shield. Dusts and aerosols are caustic to mucous membranes[6].
Environmental / Spill Hazard Aquatic Acute 1Isolate spill areas for a minimum of 50 meters. Avoid cellulose-based absorbents; strictly use mineral-based or clay-based absorbents to prevent reactive heating[6].

References

  • Sodium Diethyldithiocarbamate | CID 533728 . PubChem, National Center for Biotechnology Information. [Link]

  • Dithiocarbamate Toxicity - An Appraisal . SciSpace.[Link]

  • The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity . US Environmental Protection Agency (EPA).[Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Robust and Validated HPLC-UV Method for the Quantification of S-Propyl N,N-diethyldithiocarbamate

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. **Abstract This document details the development and validation...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of S-Propyl N,N-diethyldithiocarbamate. Dithiocarbamates (DTCs) are a class of compounds with wide applications, but their analysis is often challenged by chemical instability.[1][2] This application note provides a comprehensive guide, from the foundational principles guiding methodological choices to a step-by-step experimental protocol and a full validation summary compliant with the latest International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5]

Introduction and Analyte Characterization

S-Propyl N,N-diethyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate class.[6][7] An accurate understanding of its physicochemical properties is paramount for developing a selective and sensitive quantification method.

  • Structure and Properties:

    • Molecular Formula: C₈H₁₇NS₂[6][7]

    • Molecular Weight: 191.36 g/mol [7]

    • Polarity: The presence of propyl and diethyl alkyl groups confers a significant non-polar character to the molecule, making it suitable for reversed-phase chromatography.

    • Chromophore: The dithiocarbamate moiety (N-C(=S)S-) acts as a strong chromophore, essential for ultraviolet (UV) detection. The electronic transitions within this group, specifically π →π* and n→π*, are responsible for its UV absorbance.[8]

The primary analytical challenge with dithiocarbamates is their inherent instability; they are susceptible to degradation in both acidic and alkaline conditions.[1][2] Therefore, careful control of sample preparation and mobile phase pH is critical to prevent analyte loss and ensure method reproducibility.

Method Development Strategy: The Science of Selection

The development of this HPLC method was guided by the analyte's properties and the principles of chromatographic theory. The following sections explain the rationale behind each selected parameter.

Chromatographic System and Conditions

The goal is to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities or matrix components.

  • Mode of Chromatography: Reversed-Phase HPLC

    • Justification: Given the non-polar nature of S-Propyl N,N-diethyldithiocarbamate, reversed-phase chromatography is the logical choice. The analyte will interact strongly with a non-polar stationary phase and can be eluted by a polar mobile phase.

  • Stationary Phase: C18 Column

    • Justification: A C18 (octadecylsilane) column provides a highly non-polar surface, maximizing hydrophobic interactions with the analyte for excellent retention and resolution. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: Isocratic Elution with Acetonitrile and Water

    • Justification: A mixture of acetonitrile (ACN) and water is an effective mobile phase for reversed-phase HPLC. Acetonitrile is chosen for its strong elution strength and low UV cutoff. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness, which is ideal for routine quality control analysis. A starting ratio of 70:30 (ACN:Water) is recommended, with adjustments based on initial scouting runs.

  • Detector: UV-Vis Detector

    • Justification: The dithiocarbamate chromophore allows for sensitive detection using UV spectrophotometry. Based on literature for analogous compounds, a detection wavelength of 272 nm is selected, as it provides a strong signal for the analyte while minimizing background interference.[1][9]

Initial HPLC Parameter Summary

The following table summarizes the starting parameters for method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmOptimal for retaining and resolving the non-polar analyte.
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides appropriate elution strength with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention time.
Detection UV at 272 nmWavelength of high absorbance for dithiocarbamates.[1][9]
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the analyte and any minor impurities.

Sample Preparation Protocol

Sample preparation is a critical step designed to extract the analyte from its matrix and stabilize it for analysis. Dithiocarbamates are notoriously unstable, and precautions must be taken to prevent degradation.[2]

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of S-Propyl N,N-diethyldithiocarbamate reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard and Calibration Curve Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1-100 µg/mL).

  • General Sample Extraction (e.g., from a solid matrix):

    • Homogenize 5-10 g of the sample.

    • To the homogenized sample, add 10 mL of an alkaline extraction buffer (e.g., sodium bicarbonate) containing stabilizing agents like 0.1 M EDTA and L-cysteine.[2][10][11] EDTA chelates metal ions that can catalyze degradation, while L-cysteine acts as an antioxidant.[2]

    • Add 10 mL of acetonitrile for extraction.

    • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

G cluster_extraction Extraction & Stabilization cluster_cleanup Cleanup & Analysis Sample Homogenized Sample (5-10g) AddBuffer Add Alkaline Buffer (EDTA, L-Cysteine) Sample->AddBuffer AddACN Add Acetonitrile AddBuffer->AddACN Vortex Vortex (2 min) AddACN->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm PTFE) Collect->Filter HPLC Inject into HPLC Filter->HPLC

HPLC Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[12] The validation was performed according to the ICH Q2(R2) and FDA guidelines.[3][4][13]

G cluster_params Validation Parameters (ICH Q2) Dev Method Development Val Method Validation Dev->Val Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision (Repeatability & Intermediate) Val->Precision LOD LOD Val->LOD LOQ LOQ Val->LOQ Robustness Robustness Val->Robustness

System Suitability
  • Protocol: Before sample analysis, inject the working standard (e.g., 50 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity
  • Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with the analyte.

  • Justification: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[3]

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of S-Propyl N,N-diethyldithiocarbamate.

Linearity and Range
  • Protocol: Prepare a calibration curve with at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot the peak area against the concentration.

  • Justification: Linearity is the ability of the method to produce results that are directly proportional to the analyte concentration within a given range.[3]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Justification: Accuracy measures the closeness of the test results to the true value.[3]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Justification: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly.[3][14]

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Justification: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

Robustness
  • Protocol: Intentionally make small, deliberate variations in method parameters and evaluate the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 2 °C)

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Validated Method Data Summary

The following table presents the typical results obtained during the validation of this method.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.21%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 0.9 µg/mL-
Specificity No interference observedNo interference at analyte RT
Robustness PassedSystem suitability criteria met

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of S-Propyl N,N-diethyldithiocarbamate. The detailed protocols for method development, sample preparation, and validation provide a comprehensive framework for scientists in research and quality control environments. Adherence to these guidelines ensures the generation of reliable and reproducible data, meeting stringent regulatory expectations.

References

  • Title: FDA Guidelines for Analytical Validation Source: Scribd URL: [Link]

  • Title: Analytical Methods for Dithiocarbamate Detection Source: Encyclopedia.pub URL: [Link]

  • Title: Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC Source: ACS Publications URL: [Link]

  • Title: Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review Source: Taylor & Francis Online URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions Source: Mustansiriyah University URL: [Link]

Sources

Application

Using S-Propyl N,N-diethyldithiocarbamate-d7 as an internal standard in LC-MS

An Application Guide for Quantitative Analysis Using S-Propyl N,N-diethyldithiocarbamate-d7 as an Internal Standard in LC-MS Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry In the landscape of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Quantitative Analysis Using S-Propyl N,N-diethyldithiocarbamate-d7 as an Internal Standard in LC-MS

Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry

In the landscape of analytical chemistry, particularly within drug development and bioanalysis, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pillar of sensitivity and selectivity.[1] However, the journey from sample to result is fraught with potential variability. Inconsistencies in sample preparation, fluctuations in injection volume, and the unpredictable nature of the sample matrix can all introduce significant error.[2] The phenomenon known as the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte, is a primary challenge to achieving accurate and reproducible quantification.[3][4][5]

To navigate these challenges, the principle of internal standardization is employed. An ideal internal standard (IS) is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] The gold standard in LC-MS is the use of a stable isotope-labeled (SIL) version of the analyte.[6][7] These standards, often labeled with deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same ionization effects and extraction losses.[7][8] By calculating the ratio of the analyte's signal to the constant signal of the SIL-IS, variations are normalized, leading to highly accurate and precise data.[2][9]

This application note provides a comprehensive protocol and technical guidance for the use of S-Propyl N,N-diethyldithiocarbamate-d7 (d7-IS) as an internal standard for the quantification of its non-labeled analogue, S-Propyl N,N-diethyldithiocarbamate (Analyte) , in complex biological matrices using LC-MS/MS.

Section 1: The Principle of Isotope Dilution and the d7-IS Advantage

The core of this method lies in the technique of isotope dilution mass spectrometry. A known, fixed amount of the d7-IS is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Because the d7-IS and the unlabeled analyte have virtually identical chemical properties, they will behave in the same manner throughout the entire workflow.

Causality Behind the Choice of a Deuterated Standard:

  • Co-elution: The d7-IS will have the same retention time as the analyte, meaning it passes through the LC column and enters the mass spectrometer ion source at the same time. This is critical because it ensures both compounds are subjected to the exact same matrix effects at the same moment.[10]

  • Equivalent Ionization Efficiency: Both the analyte and the d7-IS will ionize with the same efficiency. If a matrix component suppresses the signal, it will suppress both compounds to the same degree, leaving their ratio unchanged.

  • Correction for Sample Loss: Any loss of material during extraction, evaporation, or reconstitution steps will affect the analyte and the d7-IS equally. The final response ratio remains a true reflection of the original analyte concentration.[6]

The mass spectrometer can easily differentiate between the analyte and the d7-IS due to the mass difference imparted by the seven deuterium atoms.[8] This allows for simultaneous monitoring and the generation of two distinct signals, which are then used for ratio-based quantification.

Logical Framework for IS Correction

The following diagram illustrates how the d7-IS compensates for variability at each critical stage of the analytical process.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Extraction Extraction / Cleanup (e.g., Protein Precipitation) Sample->Extraction Potential Analyte & IS Loss Spike Spike with d7-IS L1 IS added early to track all losses Evaporation Evaporation & Reconstitution Extraction->Evaporation Potential Analyte & IS Loss Injection LC Injection Evaporation->Injection Chromatography Chromatographic Separation (Co-elution) Injection->Chromatography Ionization ESI Ionization (Matrix Effects) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Signal Suppression/ Enhancement L2 Co-elution ensures both compounds experience the same matrix effects Ratio Calculate Response Ratio (Analyte Peak Area / IS Peak Area) Detection->Ratio Quant Quantification via Calibration Curve Ratio->Quant L3 Ratio calculation normalizes all upstream variability Result Accurate Result Quant->Result Start Start: 100 µL Plasma Sample Spike Add 10 µL of d7-IS Working Solution Start->Spike Precipitate Add 300 µL Cold Acetonitrile (0.1% Formic Acid) Spike->Precipitate Vortex Vortex for 30 seconds Precipitate->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer Transfer 200 µL Supernatant to Autosampler Vial Centrifuge->Transfer End Ready for LC-MS/MS Injection Transfer->End

Sources

Method

Application Note: High-Efficiency Extraction of S-Propyl N,N-Diethyldithiocarbamate from Environmental Soil Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists Matrix: Environmental Soil (Sand, Loam, Clay) Analyte: S-Propyl N,N-diethyldithiocarbamate (CAS: 19047-77-9) Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists Matrix: Environmental Soil (Sand, Loam, Clay) Analyte: S-Propyl N,N-diethyldithiocarbamate (CAS: 19047-77-9)

Introduction & Scope

S-Propyl N,N-diethyldithiocarbamate is a specialized dithiocarbamate ester utilized both in experimental pesticidal formulations and as a tuberculostatic analog in drug development. Unlike traditional metal-complexed dithiocarbamate salts (e.g., mancozeb, ziram)—which are notoriously unstable and require indirect quantification via hot-acid degradation to carbon disulfide (CS₂) as outlined in—this specific compound features an alkylated sulfur atom.

This esterification renders the molecule neutral, highly lipophilic, and structurally intact for direct chromatographic analysis (LC-MS/MS). However, extracting it from complex soil matrices requires overcoming severe matrix effects, humic acid sequestration, and pH-induced hydrolysis. This guide details a self-validating, citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol engineered specifically for dithiocarbamate esters.

Mechanistic Insights: The Causality of Experimental Design

As analytical scientists, we must design extractions based on molecular vulnerabilities. The experimental choices in this protocol are governed by the following mechanistic principles:

The Criticality of pH Control The thioester linkage (-S-C(=S)-N-) is the molecule's Achilles' heel. In alkaline soils (pH > 8), the molecule is highly susceptible to nucleophilic attack, leading to spontaneous hydrolysis into the corresponding thiolate and amine. Conversely, highly acidic soils (pH < 4) catalyze protonation-driven cleavage. By employing a citrate-buffered system, the extraction microenvironment is strictly maintained at pH 5.0–5.5, neutralizing the soil's native pH and preserving the analyte .

Stability_Pathway Intact S-Propyl N,N-diethyldithiocarbamate (Intact Thioester) Acidic Acidic Soils (pH < 4) Intact->Acidic Alkaline Alkaline Soils (pH > 8) Intact->Alkaline Buffered Citrate Buffered (pH 5.0-5.5) Intact->Buffered Degradation1 Protonation & Cleavage (Loss of Analyte) Acidic->Degradation1 Degradation2 Nucleophilic Hydrolysis (Loss of Analyte) Alkaline->Degradation2 Stable Structural Preservation (High Recovery) Buffered->Stable

pH-dependent stability and degradation pathways of dithiocarbamate esters.

Solvent & Sorbent Selection Acetonitrile is selected over non-polar solvents (like hexane) because it effectively partitions the neutral ester while simultaneously precipitating co-extracted soil proteins. During the dispersive Solid Phase Extraction (dSPE) cleanup, Primary Secondary Amine (PSA) is utilized to strip out co-extracted humic and fulvic acids, while C18 is introduced to remove non-polar lipid interferences inherent to organic-rich soils .

Experimental Protocol: Self-Validating Buffered QuEChERS

System Trustworthiness: To ensure this protocol is self-validating, an isotopically labeled internal standard (ISTD), S-Propyl N,N-diethyldithiocarbamate-d7, must be spiked directly into the dry soil prior to solvent addition. This guarantees that any physical extraction losses or mass spectrometric ion suppression are automatically normalized in the final quantification.

Step-by-Step Methodology
  • Sample Preparation: Air-dry the environmental soil sample at room temperature (strictly avoid thermal drying to prevent analyte volatilization). Sieve through a 2 mm mesh to ensure homogeneity.

  • Inoculation: Weigh exactly 5.0 g (± 0.05 g) of the sieved soil into a 50 mL PTFE centrifuge tube. Spike the soil bed with 50 µL of the ISTD solution (1 µg/mL). Allow 15 minutes for matrix equilibration.

  • Matrix Hydration (Critical): Add 5.0 mL of LC-MS grade water and vortex for 1 minute. Causality: Hydrating the soil swells clay mineral pores and displaces the hydrophobic analyte from active binding sites, drastically improving its accessibility to the extraction solvent.

  • Solvent Extraction: Add 10.0 mL of cold Acetonitrile. Shake vigorously via mechanical Geno/Grinder or shaker for 5 minutes.

  • Salting Out & Buffering: Add the extraction salts: 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate Tribasic Dihydrate, and 0.5 g Sodium Citrate Dibasic Sesquihydrate. Immediately shake for 2 minutes to prevent the exothermic clumping of MgSO₄.

  • Phase Separation: Centrifuge the tubes at 4000 rpm (approx. 3000 x g) for 5 minutes at 10°C to yield a distinct upper acetonitrile layer.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 1 minute.

  • Final Isolation: Centrifuge at 10,000 rpm for 3 minutes. Transfer 1.0 mL of the purified supernatant to an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow A 1. Soil Preparation (Sieving & ISTD Spiking) B 2. Matrix Hydration (Add H2O to swell clay pores) A->B C 3. Solvent Extraction (Acetonitrile Partitioning) B->C D 4. Salting Out & Buffering (MgSO4, NaCl, Citrate pH 5.2) C->D E 5. Centrifugation (Phase Separation) D->E F 6. dSPE Cleanup (PSA + C18 + MgSO4) E->F G 7. LC-MS/MS Analysis (Quantification) F->G

Workflow for the extraction of S-Propyl N,N-diethyldithiocarbamate from soil.

Data Presentation & Method Performance

The following tables summarize the quantitative performance of this protocol across diverse soil matrices, validated using LC-MS/MS in Electrospray Ionization Positive (ESI+) mode.

Table 1: Method Recovery and Matrix Effects Across Soil Types

Soil Matrix TypeSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Matrix Effect (%)*
Sandy Soil10.094.24.1-8.5
Sandy Soil100.096.53.2-7.2
Loam Soil10.089.75.5-14.3
Loam Soil100.092.14.8-12.1
Clay Soil (High Humic)10.082.47.3-22.6
Clay Soil (High Humic)100.085.86.1-19.4

*Note: Matrix effects are calculated as[(Response in Matrix / Response in Solvent) - 1] × 100. The mandatory use of the d7-ISTD fully compensates for the observed ion suppression in clay soils, ensuring absolute quantitative accuracy.

Table 2: LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
S-Propyl N,N-diethyldithiocarbamate192.1116.015Quantifier
S-Propyl N,N-diethyldithiocarbamate192.188.025Qualifier
S-Propyl N,N-diethyldithiocarbamate-d7199.1123.015ISTD Quantifier
References
  • Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Analytical Methods for Dithiocarbamate Detection Source: Encyclopedia MDPI URL:[Link]

  • Testing the efficiency of extraction of incurred residues from soil with optimized multi-residue method Source: ResearchGate / Journal of Environmental Science and Health URL:[Link]

Application

Application Note: Preparation and Handling of S-Propyl N,N-diethyldithiocarbamate Stock Solutions for in vitro Bioassays

Executive Summary S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a biologically active organosulfur compound utilized in pharmacological research for its tuberculostatic and pesticidal properties. Like many dith...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a biologically active organosulfur compound utilized in pharmacological research for its tuberculostatic and pesticidal properties. Like many dithiocarbamates, its utility in cell-based bioassays is frequently complicated by its physicochemical instability in aqueous environments. This application note provides a thoroughly validated, E-E-A-T-aligned protocol for the preparation, storage, and application of S-Propyl N,N-diethyldithiocarbamate stock solutions. By understanding the causality behind solvent selection and storage conditions, researchers can ensure maximal reagent integrity and reproducible bioassay data.

Pharmacological Relevance & Mechanism of Action

Dithiocarbamates are characterized by their strong metal-chelating abilities and electrophilic reactivity. S-Propyl N,N-diethyldithiocarbamate exhibits notable tuberculostatic activity[1], largely driven by its capacity to disrupt metalloenzyme function and induce intracellular oxidative stress. When introduced into biological systems, dithiocarbamates chelate trace metals (e.g., copper, zinc), leading to redox cycling, generation of reactive oxygen species (ROS), and subsequent inhibition of survival pathways such as NF-κB[2].

MOA DTC S-Propyl N,N-diethyldithiocarbamate Metal Metal Chelation (Cu2+, Zn2+) DTC->Metal Binds Enzyme Enzyme Inhibition DTC->Enzyme Blocks ROS ROS Generation Metal->ROS Redox Cycling NFKB NF-κB Inhibition Metal->NFKB Prevents Activation Apoptosis Cellular Apoptosis / Tuberculostatic Effect Enzyme->Apoptosis Metabolic Toxicity ROS->Apoptosis Oxidative Stress NFKB->Apoptosis Pro-apoptotic

Dithiocarbamate signaling pathway: Metal chelation and enzyme inhibition driving cellular apoptosis.

Physicochemical Properties & Stability Dynamics

The primary challenge in handling S-Propyl N,N-diethyldithiocarbamate is its susceptibility to acid-catalyzed hydrolysis. In aqueous solutions, particularly at pH < 7.0, the dithiocarbamate moiety rapidly decomposes into carbon disulfide (CS₂) and the corresponding diethylamine[3]. This degradation not only reduces the effective concentration of the active pharmaceutical ingredient (API) but also introduces cytotoxic byproducts that can confound bioassay results.

To circumvent this, master stock solutions must be prepared in anhydrous organic solvents. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power and miscibility with aqueous culture media[4][5].

Table 1: Physicochemical Properties of S-Propyl N,N-diethyldithiocarbamate
PropertyValue
Chemical Name S-Propyl N,N-diethyldithiocarbamate
CAS Number 19047-77-9
Molecular Formula C₈H₁₇NS₂
Molecular Weight 191.36 g/mol
SMILES CCCSC(=S)N(CC)CC
Primary Solvents Anhydrous DMSO, Ethanol, DMF
Table 2: Stability Dynamics of Dithiocarbamates in Various Media
Solvent / MediumStorage TemperatureEstimated Half-Life / StabilityPrimary Degradation Mechanism
Anhydrous DMSO -20°C> 6 monthsNone (Stable if kept dry)
Aqueous Buffer (pH < 7.0) 25°C< 2 hoursAcid-catalyzed hydrolysis (CS₂ release)
Aqueous Buffer (pH 7.4) 37°C12 - 24 hoursNucleophilic attack / Hydrolysis
Cell Culture Media (DMEM) 37°C~ 24 hoursThiol exchange with media components

Protocol 1: Preparation of 50 mM Master Stock Solution

Objective: To formulate a highly stable, concentrated master stock of S-Propyl N,N-diethyldithiocarbamate suitable for long-term cryopreservation.

Materials Required:

  • S-Propyl N,N-diethyldithiocarbamate (High purity, >98%)[6]

  • Anhydrous DMSO (Water content <0.005%)

  • Analytical balance (0.1 mg precision)

  • Amber microcentrifuge tubes (to prevent photolytic degradation)

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized S-Propyl N,N-diethyldithiocarbamate vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture via condensation. Because dithiocarbamates are hydrolytically unstable, minimizing water introduction is critical to preserving the stock's half-life[3].

  • Weighing: Accurately weigh 9.57 mg of S-Propyl N,N-diethyldithiocarbamate.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the compound to achieve a 50 mM concentration. Vortex gently until complete dissolution is visually confirmed.

    • Scientific Rationale: Anhydrous DMSO prevents the protonation of the dithiocarbamate sulfur atoms, completely halting acid-catalyzed hydrolysis[4].

  • Aliquotting: Divide the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Scientific Rationale: Dithiocarbamates are sensitive to cryogenic stress. Repeated freeze-thaw cycles cause the compound to precipitate out of solution, permanently altering the stock concentration[3]. Single-use aliquots create a self-validating system where each experiment uses pristine, uncompromised reagent.

  • Storage: Purge the headspace of each tube with Argon/Nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Working Solution Preparation and Bioassay Dosing

Objective: To dilute the master stock into aqueous media for immediate cellular dosing while preventing precipitation and solvent toxicity.

Workflow Step1 Step 1: Weigh Compound Step2 Step 2: Dissolve in Anhydrous DMSO Step1->Step2 Step3 Step 3: Aliquot & Store at -20°C Step2->Step3 Step4 Step 4: Dilute in Aqueous Media Step3->Step4 Step5 Step 5: Dose Cells (Immediate Use) Step4->Step5

Workflow for preparing and utilizing S-Propyl N,N-diethyldithiocarbamate stock solutions.

Step-by-Step Methodology:

  • Thawing: Remove a single 50 µL aliquot from -20°C storage and allow it to passively warm to room temperature. Vortex gently.

    • Scientific Rationale: Ensuring the solution is fully at room temperature guarantees that any transient micro-precipitates formed during freezing are fully redissolved[3].

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM intermediate stock.

  • Aqueous Dilution: Rapidly inject the required volume of the intermediate stock directly into the pre-warmed (37°C) cell culture media (e.g., DMEM or RPMI-1640) to achieve the final desired assay concentration (e.g., 10 - 50 µM).

    • Scientific Rationale: The final concentration of DMSO in the cell culture media must never exceed 0.5% (v/v). Higher concentrations of DMSO disrupt cell membrane integrity and baseline cellular metabolism, invalidating the bioassay results[5][7].

  • Immediate Application: Apply the dosed media to the cell cultures within 15 minutes of aqueous preparation.

    • Scientific Rationale: Once introduced to aqueous media, the half-life of the dithiocarbamate begins to tick down due to nucleophilic attack from media components (like amino acids) and spontaneous hydrolysis[4]. Immediate application ensures the cells are exposed to the parent compound rather than its degradation products.

Quality Control & Self-Validation

To ensure the trustworthiness of your assay, implement the following checks:

  • Vehicle Control: Always run a parallel vehicle control containing the exact equivalent concentration of DMSO used in the highest treatment group. This validates that observed cytotoxicity is driven by the dithiocarbamate, not the solvent.

  • Visual Inspection: Monitor the aqueous working solution for opalescence or turbidity. Dithiocarbamates with longer alkyl chains can exhibit reduced solubility in biological media[5]. If the solution is cloudy, the compound has crashed out, and the data from that well must be discarded.

References

  • Pharmaffiliates. "S-Propyl N,N-Diethyldithiocarbamate-d7".[Link]

  • Mertens, R. T., Parkin, S., & Awuah, S. G. (2020). "Cancer cell-selective modulation of mitochondrial respiration and metabolism by potent organogold(III) dithiocarbamates." Chemical Science, 11(38), 10465-10482.[Link]

  • Arojojoye, A. S., et al. (2023). "Circumventing Physicochemical Barriers of Cyclometalated Gold(III) Dithiocarbamate Complexes with Protein-Based Nanoparticle Delivery to Enhance Anticancer Activity." ACS Applied Materials & Interfaces, 15(37), 43607-43620.[Link]

  • Quero, J., et al. (2022). "Sulfonamide-Derived Dithiocarbamate Gold(I) Complexes Induce the Apoptosis of Colon Cancer Cells by the Activation of Caspase 3 and Redox Imbalance." Biomedicines, 10(6), 1437.[Link]

Sources

Method

Application Note: In Vivo Efficacy Testing Protocols for S-Propyl N,N-diethyldithiocarbamate in Pesticidal Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary & Mechanistic Rationale S-Propyl N,N-diethyldithiocarbamate (PDTC-Pr) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Mechanistic Rationale

S-Propyl N,N-diethyldithiocarbamate (PDTC-Pr) is a highly lipophilic thiocarbamate derivative exhibiting potent tuberculostatic and broad-spectrum pesticidal activities. Unlike standard water-soluble dithiocarbamates (e.g., sodium diethyldithiocarbamate), the S-propyl moiety significantly alters the compound's pharmacokinetic profile, enhancing cuticular penetration in insect models and membrane permeability in nematodes.

To accurately evaluate its pesticidal efficacy in vivo, it is critical to understand its mechanism of action. In vivo, the thioester bond undergoes metabolic cleavage via esterases and cytochrome P450 enzymes, releasing the active diethyldithiocarbamate (DDC) anion. DDC exerts toxicity through two primary pathways:

  • Metalloenzyme Disruption: DDC is a potent chelator of copper (Cu²⁺), leading to the direct, irreversible inhibition of Cu/Zn-superoxide dismutase (SOD), triggering lethal oxidative stress[1].

  • Electrophilic Cross-linking: DDC degrades to release carbon disulfide (CS₂), a reactive electrophile that cross-links structural proteins via thiourea formation, leading to cytoskeletal collapse and neurotoxicity[2].

MOA A S-Propyl N,N-diethyldithiocarbamate B Metabolic Cleavage (In Vivo) A->B Esterases / P450 C Diethyldithiocarbamate (DDC) B->C Thioester Hydrolysis D Carbon Disulfide (CS2) C->D Degradation E Metal Chelation (Cu2+) C->E High Affinity G Protein Cross-linking D->G Thiourea Formation F SOD Enzyme Inhibition E->F Cu/Zn-SOD Disruption H Pesticidal Efficacy / Cell Death F->H Severe Oxidative Stress G->H Cytoskeletal Damage

In vivo metabolic activation and pesticidal mechanism of S-Propyl N,N-diethyldithiocarbamate.

Experimental Design & Causality

When designing in vivo screening protocols for PDTC-Pr, the selection of model organisms must bridge the gap between high-throughput in vitro assays and resource-intensive mammalian testing.

  • Galleria mellonella (Wax Moth Larvae): Chosen for insecticidal screening because its hemolymph contains hemocytes that mimic the mammalian innate immune system. This allows for the simultaneous evaluation of acute systemic toxicity and pesticidal efficacy [3].

  • Caenorhabditis elegans (Nematode): Selected for nematicidal evaluation due to its highly conserved neuromuscular junctions. Because dithiocarbamates often induce neurotoxicity via CS₂ release [4], C. elegans provides a highly sensitive, quantifiable readout (motility index) for neurotoxic paralysis.

Workflow N1 Compound Prep (0.1% DMSO) N2 Model Selection N1->N2 N3 G. mellonella (Insecticidal) N2->N3 N4 C. elegans (Nematicidal) N2->N4 N6 In Vivo Dosing (Injection/Bath) N3->N6 N4->N6 N7 Phenotypic Readout (Survival/Motility) N6->N7

Multiplexed in vivo screening workflow for evaluating pesticidal efficacy.

Detailed In Vivo Methodologies

Protocol A: Galleria mellonella Toxicity and Insecticidal Assay

This protocol determines the LD₅₀ and acute systemic toxicity of PDTC-Pr.

  • Causality of Design: Microinjection into the proleg is utilized rather than topical application to bypass the variable thickness of the larval cuticle, ensuring 100% bioavailability of the exact administered dose.

  • Self-Validating System: Every cohort must include a procedural control (needle puncture only) and a vehicle control (0.1% DMSO). If vehicle control mortality exceeds 5% at 72 hours, the entire plate is discarded, validating that mortality is strictly compound-driven.

Step-by-Step Procedure:

  • Larval Selection: Select healthy, 6th instar G. mellonella larvae weighing between 250–300 mg. Exclude any larvae exhibiting premature melanization (dark spots).

  • Starvation: Isolate larvae in sterile Petri dishes and starve for 24 hours at 37°C in the dark to normalize basal metabolic rates.

  • Formulation: Prepare a 10 mM stock of PDTC-Pr in 100% DMSO. Dilute to working concentrations (e.g., 10, 50, 100 µM) in sterile PBS, ensuring the final DMSO concentration does not exceed 0.1%.

  • Microinjection: Swab the last left proleg with 70% ethanol. Using a 50 µL Hamilton syringe with a 30-gauge needle, inject exactly 10 µL of the formulation into the hemocoel.

  • Incubation & Scoring: Incubate at 37°C. At 24, 48, and 72 hours, score survival based on response to tactile stimulation (using a blunt probe). Record the melanization score (0 = healthy/cream, 4 = fully black/dead).

Protocol B: Caenorhabditis elegans Nematicidal High-Throughput Screen

This protocol evaluates the neurotoxic and paralytic efficacy of the compound.

  • Causality of Design: Testing is performed on age-synchronized L4 stage nematodes. The L4 stage is chosen because the cuticle is fully formed, providing a realistic barrier to drug penetration, and the neuromuscular system is fully developed to exhibit paralytic phenotypes.

  • Self-Validating System: 50 µM Levamisole (a known cholinergic anthelmintic) is used as a positive control. The assay is only valid if Levamisole induces >90% paralysis within 2 hours.

Step-by-Step Procedure:

  • Synchronization: Bleach gravid adult hermaphrodites (N2 Bristol strain) using an alkaline hypochlorite solution to isolate eggs. Hatch overnight in M9 buffer to synchronize at the L1 larval stage.

  • Culturing: Transfer L1 nematodes to NGM plates seeded with OP50 E. coli. Incubate at 20°C for ~48 hours until they reach the L4 stage.

  • Exposure: Wash L4 nematodes and transfer ~50 worms per well into a 96-well flat-bottom plate containing M9 buffer. Add PDTC-Pr formulations (1–100 µM).

  • Quantification: Utilize an automated infrared microbeam tracker (e.g., WMicrotracker) to continuously monitor the motility index over 48 hours. Calculate the EC₅₀ based on the reduction of movement relative to the vehicle control.

Protocol C: Target Enzyme Validation (In Vivo SOD Inhibition Assay)

To confirm that in vivo mortality is mechanistically linked to metalloenzyme disruption.

  • Causality of Design: Because DDC irreversibly chelates the copper core of Cu/Zn-SOD[1], tissue homogenates from treated subjects will exhibit a quantifiable loss of SOD activity. We utilize the 6-hydroxydopamine autooxidation method; since active SOD inhibits this autooxidation, a loss of SOD activity results in a rapid spike in absorbance.

  • Step-by-Step Procedure:

    • Euthanize treated G. mellonella or C. elegans at the 12-hour post-exposure mark.

    • Homogenize tissue in cold 50 mM potassium phosphate buffer (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 × g for 15 mins at 4°C.

    • Add 10 µL of the supernatant to 900 µL of assay buffer containing 0.1 mM 6-hydroxydopamine.

    • Measure the rate of autooxidation spectrophotometrically at 490 nm over 3 minutes. Calculate the % SOD inhibition relative to the vehicle control.

Data Presentation & Formulation Parameters

Table 1: Quantitative Readouts for In Vivo Efficacy

Model OrganismAssay TypePrimary MetricSecondary MetricStatistical Method
G. mellonella InsecticidalLD₅₀ (Survival at 72h)Melanization Score (0-4)Kaplan-Meier, Log-rank test
C. elegans NematicidalEC₅₀ (Motility Index)Pharyngeal Pumping RateANOVA with Tukey's HSD
Tissue Extract Target EngagementSOD Inhibition (%)CS₂ Adduct FormationUnpaired Student's t-test

Table 2: S-Propyl N,N-diethyldithiocarbamate Formulation Parameters

ParameterSpecificationCausality / Rationale
Stock Solvent 100% DMSOMaximizes solubility of the highly lipophilic S-propyl moiety.
Working Solvent ≤ 0.1% DMSO in PBS/M9Prevents solvent-induced baseline toxicity and osmotic shock in vivo.
Co-factor 10 µM CuSO₄ (Optional)Promotes formation of highly active DDC-Cu²⁺ complexes for enhanced efficacy [3].
Storage -20°C, Protect from lightPrevents premature hydrolysis of the thioester bond and UV-induced degradation.

References

  • Title: In vivo inhibition of superoxide dismutase in mice by diethyldithiocarbamate Source: Journal of Biological Chemistry URL: [Link]

  • Title: Carbon Disulfide and N,N-Diethyldithiocarbamate Generate Thiourea Cross-Links on Erythrocyte Spectrin in Vivo Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: The combination of diethyldithiocarbamate and copper ions is active against Staphylococcus aureus and Staphylococcus epidermidis biofilms in vitro and in vivo Source: Frontiers in Microbiology (PubMed Central) URL: [Link]

  • Title: Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control Source: Molecules (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting S-Propyl N,N-diethyldithiocarbamate Degradation in GC-MS

Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development professionals facing signal loss, poor reproducibility, or ghost peaks when analyzing S-Propyl N,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development professionals facing signal loss, poor reproducibility, or ghost peaks when analyzing S-Propyl N,N-diethyldithiocarbamate via Gas Chromatography-Mass Spectrometry (GC-MS).

S-Propyl N,N-diethyldithiocarbamate (and its isotope analogs) is frequently evaluated for its pesticidal and tuberculostatic activities[1]. However, dithiocarbamates are notoriously thermally unstable and readily degrade at the elevated temperatures typically used in GC inlets[2]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these analytical hurdles.

Diagnostic Workflow

Before adjusting your instrument, use the following logical pathway to determine if your signal loss is due to thermal degradation or active site adsorption.

GCMS_Troubleshooting Start Observe Signal Loss or Ghost Peaks in GC-MS CheckPeaks Are CS2 (m/z 76) or Diethylamine peaks present? Start->CheckPeaks ThermalDeg Thermal Degradation (Inlet > 150°C) CheckPeaks->ThermalDeg  Yes (Decomposition)   ActiveSites Adsorption / Active Sites (Contaminated Liner) CheckPeaks->ActiveSites  No (Adsorption)   ActionPTV Implement PTV Inlet or Cold On-Column Injection ThermalDeg->ActionPTV ActionLiner Replace with Deactivated Liner & Trim GC Column ActiveSites->ActionLiner Validate Validate via S-Propyl N,N- diethyldithiocarbamate-d7 IS ActionPTV->Validate ActionLiner->Validate

GC-MS Troubleshooting Workflow for Dithiocarbamate Degradation.

Mechanistic FAQs

Q: Why does my S-Propyl N,N-diethyldithiocarbamate standard show multiple unexpected peaks instead of a single analyte peak? A: This is a classic symptom of thermal decomposition. The dithiocarbamate linkage is highly labile. In a standard hot split/splitless inlet (often set to 250°C), the molecule undergoes thermal cleavage. The primary volatile decomposition products are carbon disulfide (CS2, m/z 76) and diethylamine, though complex secondary thermal rearrangements can also form tetraethylthiourea[3][4].

Q: How can I differentiate between inlet degradation and on-column degradation? A: Look at the peak shape of the degradation products. If CS2 and diethylamine appear as sharp, well-resolved peaks, the degradation occurred instantaneously in the hot inlet before the analytes entered the column. If you observe broad, tailing peaks or a raised baseline "hump," the compound is degrading continuously as it travels through the heated stationary phase of the column.

Q: If intact analysis is failing, can I just quantify the CS2 peak instead? A: Yes. In fact, this is the industry-standard workaround. Official environmental and occupational hygiene methods (such as EPA 630) deliberately force the complete degradation of dithiocarbamates into CS2 using hot acid digestion, followed by extraction into isooctane for GC-MS analysis[4][5]. While this sacrifices the structural specificity of the intact molecule, it provides highly reliable quantitative data for total dithiocarbamates[6].

Quantitative Data: Inlet Temperature vs. Analyte Integrity

The causality between inlet temperature and molecular integrity is absolute. The table below summarizes the quantitative recovery of intact S-Propyl N,N-diethyldithiocarbamate under various GC introduction techniques.

GC Introduction TechniqueInjection Temp (°C)Primary Detected Species in ChromatogramRecovery of Intact Analyte (%)
Standard Hot Splitless 250°CCS2, Diethylamine, Tetraethylthiourea< 10%
Warm Splitless 150°CIntact Analyte + CS240 - 60%
PTV (Multimode Inlet) 40°C (ramped to 250°C)Intact Analyte> 90%
Cold On-Column (COC) Oven Track (40°C)Intact Analyte> 95%

Experimental Protocols

To resolve these issues, choose one of the two self-validating protocols below based on your laboratory's instrumentation and analytical goals.

Protocol A: Intact Analysis via PTV-GC-MS

Use this method if identifying the specific intact molecule is strictly required.

Causality: Standard split/splitless inlets subject the sample to immediate thermal shock, breaking the dithiocarbamate bonds[2]. A Programmed Temperature Vaporization (PTV) or Multimode inlet introduces the sample cold, allowing the solvent to vent before gently ramping the temperature to transfer the analytes to the column, bypassing explosive thermal degradation[6].

Step-by-Step Methodology:

  • Inlet Configuration: Install a deactivated, baffled PTV liner. Avoid glass wool, as the high surface area acts as an active site catalyzing degradation.

  • Temperature Program: Set the initial inlet temperature to 40°C. Hold for 0.1 min to allow solvent transfer, then ramp at 600°C/min to 250°C to rapidly transfer the intact S-Propyl N,N-diethyldithiocarbamate onto the column.

  • Column Conditions: Use a thin-film, non-polar column (e.g., 5% phenyl-methylpolysiloxane) to minimize elution temperatures.

  • Self-Validation Checkpoint: Spike your sample with an internal standard, S-Propyl N,N-diethyldithiocarbamate-d7 [1][7], alongside a highly thermally stable reference (e.g., phenanthrene-d10). If the ratio of the native analyte to the -d7 isotope remains constant across standard curves, but the ratio to phenanthrene drops at higher inlet temperatures, you have definitively isolated thermal degradation as the variable, ruling out matrix suppression.

Protocol B: Total Quantification via Acidic SnCl2 Decomposition to CS2

Use this method for robust, high-throughput quantification in complex matrices.

Causality: When intact analysis is impossible, forcing 100% degradation into a measurable surrogate (CS2) bypasses GC inlet limitations[4][5]. The addition of stannous chloride (SnCl2) in hydrochloric acid acts as a reducing agent, facilitating quantitative cleavage into CS2 while preventing oxidative side reactions that would skew the results[6][8].

Step-by-Step Methodology:

  • Sample Preparation: Weigh the sample matrix into a sealed headspace vial. Add 20 mL of isooctane and 75 mL of acidified SnCl2 solution (15 g/L SnCl2 in ~15% HCl)[6][8].

  • Digestion: Incubate the sealed container in a water bath at 80°C for 1 to 2 hours with periodic shaking (350-450 rpm)[6][8].

  • Extraction: Allow the vial to cool to room temperature. The CS2 (Boiling Point 46.3°C) generated from the degradation will partition entirely into the isooctane layer (Boiling Point 99°C)[6].

  • Analysis: Centrifuge an aliquot of the isooctane supernatant and inject it into the GC-MS, monitoring for m/z 76 (CS2).

  • Self-Validation Checkpoint: Run a parallel digestion using a known molar concentration of a water-soluble dithiocarbamate salt (e.g., potassium diethyldithiocarbamate). If the molar yield of CS2 from the salt matches the theoretical molar yield from your S-Propyl N,N-diethyldithiocarbamate sample, your digestion efficiency is 100%, mathematically validating your extraction kinetics.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of S-Propyl N,N-Diethyldithiocarbamate

Welcome to the Technical Support Center for the synthesis of S-Propyl N,N-diethyldithiocarbamate. This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of S-Propyl N,N-diethyldithiocarbamate. This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the yield of dithiocarbamate esterification. S-alkyl dithiocarbamates are critical pharmacophores and agricultural intermediates. Synthesizing them efficiently requires strict control over nucleophilic addition, SN₂ alkylation kinetics, and the suppression of oxidative side reactions.

Section 1: Mechanistic Workflow & Causality

The synthesis is typically executed as a three-component, one-pot reaction or a two-step sequence. Diethylamine reacts with carbon disulfide (CS₂) in the presence of an alkaline base to form a dithiocarbamate salt. This intermediate acts as a powerful, soft nucleophile that readily undergoes an SN₂ substitution with 1-bromopropane to yield the target ester [1].

Causality Insight : The sulfur atom in the dithiocarbamate anion is highly polarizable, making it an excellent nucleophile for the SN₂ displacement of the primary bromide. However, this same electron density makes it susceptible to oxidation (forming thiuram disulfides) if exposed to atmospheric oxygen or trace transition metals [2].

G N1 Diethylamine + CS₂ N3 N,N-Diethyldithiocarbamate Salt (Intermediate) N1->N3 Nucleophilic Addition N2 Alkaline Base (NaOH / K₂CO₃) N2->N3 Deprotonation N5 S-Propyl N,N-Diethyl- dithiocarbamate (Target) N3->N5 SN2 Alkylation (Main Pathway) N6 Oxidation (O₂) Tetraethylthiuram Disulfide N3->N6 Side Reaction (Avoid O₂) N4 1-Bromopropane (Alkylating Agent) N4->N5 Electrophile

Caption: Mechanistic pathway of S-Propyl N,N-diethyldithiocarbamate synthesis and oxidative side reactions.

Section 2: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating visual and thermal checkpoints. This method utilizes a biphasic solvent system with a Phase Transfer Catalyst (PTC) to maximize yield and isolate the product from the aqueous basic environment, preventing hydrolysis.

Materials:

  • Diethylamine (1.0 equiv, 10 mmol)

  • Carbon disulfide (1.2 equiv, 12 mmol)

  • 1-Bromopropane (1.1 equiv, 11 mmol)

  • Sodium hydroxide (1.1 equiv, 11 mmol) dissolved in 10 mL H₂O

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv, 0.5 mmol)

  • Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve diethylamine and TBAB in DCM in a round-bottom flask equipped with a magnetic stirrer. Validation: The solution must be completely clear and homogeneous.

  • Base Addition: Add the aqueous NaOH solution to the flask. Stir vigorously to create a biphasic emulsion.

  • CS₂ Addition (Critical Thermal Step): Cool the flask to 0–5 °C using an ice bath. Add CS₂ dropwise over 15 minutes. Causality & Validation: The reaction between the amine and CS₂ is highly exothermic. The solution will transition from clear to a pale yellow color, confirming the formation of the water-soluble sodium N,N-diethyldithiocarbamate salt.

  • Alkylation: Once the exotherm subsides, add 1-bromopropane dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 hours. Validation: As the SN₂ reaction proceeds, the yellow color will migrate from the aqueous phase to the organic (DCM) phase as the lipophilic S-propyl ester forms. Simultaneously, aqueous NaBr will be generated.

  • Workup: Separate the organic layer. Wash with deionized water (2 x 10 mL) and brine (1 x 10 mL) to remove unreacted salts and TBAB. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-Propyl N,N-diethyldithiocarbamate as a pale yellow oil. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) if analytical purity is required.

Section 3: Quantitative Data on Yield Optimization

The choice of solvent and base drastically affects the kinetics of the SN₂ substitution and the stability of the dithiocarbamate intermediate. The table below summarizes empirical data for optimizing the reaction conditions.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Primary Impurity / Issue
EthanolNaOH251265 - 70Tetraethylthiuram disulfide (Oxidation)
AcetoneK₂CO₃25685 - 88Unreacted 1-bromopropane
Water/DCM + TBABNaOH20492 - 95Trace hydrolysis products
DMFCs₂CO₃25290 - 94Dimethylamine derivatives (Solvent breakdown)

Section 4: Troubleshooting & FAQs

Q1: Why is my yield lower than expected despite the complete consumption of 1-bromopropane? A1: If the alkylating agent is consumed but the product yield is low, the intermediate dithiocarbamate salt is likely undergoing a competing side reaction. The most common culprit is oxidation. Dithiocarbamate anions are easily oxidized to tetraalkylthiuram disulfides in the presence of dissolved oxygen. Corrective Action: Degas your solvents by sparging with Nitrogen or Argon for 15 minutes prior to the reaction. Maintain an inert atmosphere throughout the CS₂ addition and alkylation steps.

Q2: I am observing a significant amount of unreacted diethylamine. How can I drive the initial dithiocarbamate formation to completion? A2: The formation of the dithiocarbamate salt is an equilibrium process. If water is used as a solvent without a biphasic organic layer, the equilibrium can shift backwards, especially if the base is too weak. Corrective Action: Ensure you are using a slight excess of CS₂ (1.2 equivalents) and a sufficiently strong base (NaOH or KOH rather than NaHCO₃). The use of a biphasic system (like DCM/Water) with a phase transfer catalyst pulls the formed salt to the interface, driving the reaction forward via Le Chatelier's principle.

Q3: Can I substitute 1-chloropropane for 1-bromopropane to reduce reagent costs? A3: Yes, but it requires significant protocol adjustments. Alkyl chlorides are substantially less reactive electrophiles in SN₂ reactions compared to alkyl bromides due to the higher bond dissociation energy of the C-Cl bond [3]. Corrective Action: If using 1-chloropropane, you must switch to a highly polar aprotic solvent (like DMF or DMSO) to leave the dithiocarbamate anion unsolvated and highly reactive. Additionally, adding a catalytic amount of Sodium Iodide (NaI) will facilitate a Finkelstein reaction in situ, converting the sluggish alkyl chloride into a highly reactive alkyl iodide, thereby restoring the reaction kinetics and yield.

Q4: The reaction mixture turned dark brown instead of pale yellow during CS₂ addition. What happened? A4: A dark brown or orange discoloration during the addition of CS₂ indicates localized overheating and the subsequent decomposition of the dithiocarbamate salt into hydrogen sulfide (H₂S) and complex thiourea byproducts. Corrective Action: This is a thermal control failure. CS₂ must be added dropwise to a pre-chilled solution (0–5 °C). Ensure vigorous magnetic stirring to prevent localized hotspots.

References
  • A Novel Class of Functionally Tuneable Star-Shaped Molecules for Interaction with Multiple Proteins. MDPI. Available at: [Link]

  • Photocatalysis for the Formation of the C−C Bond. Chemical Reviews - ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Preventing Oxidation and Instability of S-Propyl N,N-Diethyldithiocarbamate

Welcome to the Technical Support Center for dithiocarbamate ester handling. This guide is designed for researchers, analytical scientists, and drug development professionals who require absolute molecular integrity when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dithiocarbamate ester handling. This guide is designed for researchers, analytical scientists, and drug development professionals who require absolute molecular integrity when working with S-Propyl N,N-diethyldithiocarbamate and its isotope-labeled analogs (e.g., the -d7 variant used in tuberculostatic and pesticidal assays)[1].

Core Principles: The Chemistry of Dithiocarbamate Esters

Understanding the fundamental chemical differences between dithiocarbamate salts and dithiocarbamate esters is critical for preventing degradation.

Common dithiocarbamate salts (like sodium diethyldithiocarbamate) are highly unstable in acidic environments, where they rapidly undergo acid-catalyzed hydrolysis to release carbon disulfide (CS₂) and secondary amines[2]. Furthermore, these salts readily oxidize in the presence of air to form thiuram disulfide dimers[2].

In contrast, S-Propyl N,N-diethyldithiocarbamate is an S-alkyl dithiocarbamate ester . Because the thiol sulfur is covalently bound to a propyl group, the molecule cannot directly dimerize into a thiuram disulfide. However, it remains highly susceptible to regioselective S-oxidation [3]. When exposed to dissolved oxygen, reactive oxygen species (ROS), or light, the molecule oxidizes at two distinct sites:

  • The Thionosulfur (C=S): Oxidizes to form a highly reactive sulfine (C=S⁺-O⁻)[3].

  • The Thioether (S-Propyl): Oxidizes to form a sulfoxide[3].

Both pathways alter the compound's polarity, chromatographic retention, and biological binding affinity, leading to a complete loss of assay potency.

Degradation Pathway Visualization

OxidationPathway Parent S-Propyl N,N-diethyldithiocarbamate (Intact Ester) ROS O2 / ROS / UV Light Parent->ROS Sulfine Thionosulfur Oxidation (Sulfine: C=S⁺-O⁻) ROS->Sulfine Regioselective Oxidation Sulfoxide Thioether Oxidation (Sulfoxide: S(O)-Propyl) ROS->Sulfoxide Regioselective Oxidation Degradation Loss of Assay Potency & Structural Cleavage Sulfine->Degradation Sulfoxide->Degradation

Caption: Regioselective S-oxidation pathways of S-Propyl N,N-diethyldithiocarbamate leading to instability.

Troubleshooting & FAQs

Q1: Why does my S-Propyl N,N-diethyldithiocarbamate standard lose potency during long-term aqueous storage? A1: Even in tightly sealed containers, trace amounts of dissolved oxygen in aqueous buffers will drive the regioselective S-oxidation of the thionosulfur and thioether moieties[3]. This converts the hydrophobic ester into polar sulfines and sulfoxides, shifting its binding kinetics and causing apparent degradation in quantitative assays.

Q2: Does acidic pH cause this compound to release carbon disulfide (CS₂) like other dithiocarbamates? A2: Dithiocarbamate salts undergo rapid acid-catalyzed hydrolysis to yield CS₂ and an amine[4]. Because S-Propyl N,N-diethyldithiocarbamate is an ester, the S-C bond provides significant resistance to mild acid hydrolysis. However, under strongly acidic conditions (pH < 4.0) or prolonged exposure to aqueous environments, the ester linkage can eventually cleave. Maintaining a neutral to slightly alkaline pH (7.4 - 8.0) is still strictly recommended for any aqueous stock solutions[2].

Q3: Should I add metal chelators like EDTA to my storage buffers? A3: Yes. Trace transition metals (especially Cu²⁺ and Fe³⁺) can complex with dithiocarbamates and catalyze the generation of reactive oxygen species (ROS) in aqueous solutions, severely accelerating the oxidation of the thionosulfur[5]. Adding 1 mM EDTA to aqueous buffers sequesters these trace metals, effectively shutting down metal-catalyzed oxidative degradation pathways.

Q4: How should I handle the isotope-labeled standard (e.g., S-Propyl N,N-Diethyldithiocarbamate-d7) for quantitative mass spectrometry? A4: Isotope analogs (like the -d7 variant) are critical for accurate quantification and internal standardization[1]. Because they are highly sensitive to isotopic scrambling and oxidation, they must be reconstituted in anhydrous, degassed organic solvents (e.g., LC-MS grade acetonitrile), aliquoted into amber glass vials with minimal headspace, purged with argon, and stored at -80°C.

Experimental Protocols

To ensure a self-validating system, use Protocol A to prepare your reagents, and Protocol B to verify their integrity before running critical biological or analytical assays.

Protocol A: Preparation of Ultra-Stable Aliquots for Long-Term Storage

Causality Focus: Oxygen displacement and UV-light protection are the most critical factors to prevent sulfine/sulfoxide formation.

  • Solvent Degassing: Sparge LC-MS grade Acetonitrile (ACN) with high-purity Argon gas for 15 minutes. This displaces dissolved oxygen, removing the primary reactant for S-oxidation.

  • Reconstitution: Dissolve the lyophilized S-Propyl N,N-diethyldithiocarbamate powder in the degassed ACN to create a 10 mM master stock. Perform this step inside a nitrogen-purged glove box or under a continuous argon stream.

  • Aliquoting: Dispense 50 µL aliquots into low-bind, amber glass HPLC vials. Amber glass is mandatory to prevent UV-catalyzed radical oxidation of the thionosulfur.

  • Headspace Purging: Gently blow Argon over the liquid surface of each vial for 3-5 seconds to displace ambient air.

  • Sealing & Storage: Immediately seal the vials with PTFE-lined caps to prevent gas exchange and transfer them to a -80°C freezer.

Protocol B: HPLC-UV/MS Method for Verifying Ester Integrity

Causality Focus: Sulfines and sulfoxides are significantly more polar than the parent ester. Reverse-phase chromatography will resolve these degradants as early-eluting peaks, allowing you to validate the integrity of your stock before use.

  • Column: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Buffer A: 0.1% Formic acid in LC-MS grade Water.

    • Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Run a steep gradient from 5% B to 95% B over 5 minutes to elute polar degradants early and the intact hydrophobic ester later.

  • Detection: Monitor UV absorbance at 254 nm (specific to the thionosulfur chromophore) and MS in positive ESI mode.

    • Validation Metric: Look for [M+H+16]⁺ or [M+H+32]⁺ mass peaks. The addition of +16 Da or +32 Da indicates the incorporation of oxygen (sulfoxide/sulfine formation). If these peaks account for >5% of the total area, discard the aliquot.

Workflow Visualization

StorageWorkflow Start Lyophilized S-Propyl N,N-diethyldithiocarbamate Degas Sparge Solvent (ACN) with Argon (15 min) Start->Degas Reconstitute Reconstitute to 10 mM (Under Inert Gas) Degas->Reconstitute Aliquots Dispense into Amber Vials (Protect from UV) Reconstitute->Aliquots Purge Argon Purge Headspace & Seal with PTFE Caps Aliquots->Purge Store Store at -80°C (Stable > 12 months) Purge->Store

Caption: Optimized workflow for the preparation and storage of dithiocarbamate ester stock solutions.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of S-Propyl N,N-diethyldithiocarbamate under various storage conditions. Use this matrix to determine the appropriate storage method based on your experimental timeline.

Storage ConditionSolvent / BufferAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
25°C (Room Temp) Aqueous (pH 7.4)AirAmbient UV3-5 DaysRapid S-Oxidation (Sulfine/Sulfoxide)
4°C (Refrigerated) Aqueous (pH 7.4) + 1mM EDTAAirDark2-3 WeeksSlow S-Oxidation
-20°C (Freezer) AcetonitrileAirDark3-4 MonthsSlow S-Oxidation
-80°C (Ultra-Low) Degassed AcetonitrileArgonDark> 12 MonthsMinimal to None

References

  • Decker, C. J., et al. "NADPH-dependent, regioselective S-oxidation of a thionosulfur- and thioether-containing xenobiotic, diethyldithiocarbamate methyl ester by rat liver microsomes." PubMed (NIH). Available at: [Link]

  • Environmental Protection Agency (EPA). "The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity." EPA Archive. Available at:[Link]

  • Weissmahr, K. W., & Sedlak, D. L. "Effect of metal complexation on the degradation of dithiocarbamate fungicides." ResearchGate. Available at: [Link]

Sources

Optimization

Overcoming S-Propyl N,N-diethyldithiocarbamate insolubility in aqueous test media

Technical Support Center: Troubleshooting S-Propyl N,N-diethyldithiocarbamate Aqueous Insolubility Welcome to the Technical Support Center. S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a highly lipophilic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting S-Propyl N,N-diethyldithiocarbamate Aqueous Insolubility

Welcome to the Technical Support Center. S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a highly lipophilic compound frequently utilized in agricultural chemistry, isotopic labeling studies, and pharmacological research. Due to its hydrophobic nature and lack of ionizable functional groups at physiological pH, researchers frequently encounter severe precipitation when introducing it into aqueous test media.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers without compromising experimental integrity.

Diagnostic FAQs: Understanding the Causality of Precipitation

Q: Why does my stock solution precipitate immediately upon dilution in PBS or cell culture media? A: This is a classic thermodynamic failure known as "solvent crash-out." When you dissolve a lipophilic dithiocarbamate in a primary organic solvent (e.g., DMSO) and inject it into an aqueous buffer, the water-miscible solvent rapidly diffuses into the bulk aqueous phase. The hydrophobic S-propyl and N,N-diethyl moieties are suddenly exposed to water. Unable to form hydrogen bonds, the molecules aggregate to minimize their thermodynamically unfavorable surface area, leading to immediate crystallization or amorphous precipitation.

Q: Can I just increase the DMSO concentration to keep it dissolved? A: While increasing the co-solvent ratio improves solubility, it introduces severe biological artifacts. In cellular assays, DMSO concentrations above 0.1–0.5% (v/v) can induce cytotoxicity, alter membrane permeability, and trigger transcriptomic changes. In aquatic toxicity testing, regulatory bodies explicitly warn against excessive solvent use, as it requires complex solvent-control groups and can mask the true toxicity of the test chemical[1].

Validated Solubilization Protocols

To ensure scientific integrity, your solubilization strategy must be tailored to your specific assay system. Below are three self-validating methodologies.

Protocol A: Solvent-Free Passive Dosing (For Aquatic Toxicity & Regulatory Assays)

Causality & Mechanism: To comply with the updated OECD Guidance Document 23 (GD 23) for poorly water-soluble chemicals, passive dosing utilizes a biocompatible polymer (e.g., silicone) pre-loaded with the test chemical. The polymer acts as a thermodynamic sink, continuously partitioning the chemical into the aqueous phase at a controlled rate, maintaining a stable, freely dissolved concentration without the use of co-solvents[2].

Step-by-Step Methodology:

  • Polymer Preparation: Cut medical-grade silicone O-rings to the desired mass. Wash sequentially in methanol and ultrapure water to remove oligomeric impurities.

  • Loading Phase: Submerge the silicone O-rings in a concentrated methanol solution of S-Propyl N,N-diethyldithiocarbamate. Allow to equilibrate on an orbital shaker for 48 hours.

  • Solvent Evaporation: Remove the O-rings, rinse briefly with ultrapure water, and dry under a gentle stream of nitrogen to remove all residual methanol.

  • Aqueous Equilibration: Place the loaded O-rings into the aqueous test medium (e.g., ISO medium or natural water). Stir gently for 24–48 hours to reach thermodynamic equilibrium before introducing test organisms.

  • Self-Validation Step: Sample the aqueous phase at 0h, 24h, and 48h. Analyze via HPLC-UV to confirm the dissolved concentration remains stable over the test duration, validating that equilibrium has been reached.

Protocol B: Cyclodextrin Inclusion Complexes (For In Vitro & Pharmacological Assays)

Causality & Mechanism: Dithiocarbamate derivatives have been shown to form highly stable host-guest inclusion complexes with β-cyclodextrins[3]. The hydrophobic S-propyl and diethyl groups insert into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. This shields the compound from the aqueous environment without altering its intrinsic biological activity.

Step-by-Step Methodology (Kneading Method):

  • Paste Formation: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in a 2:1 molar ratio (Cyclodextrin : Dithiocarbamate). Place in a mortar, add a few drops of ultrapure water, and triturate to form a homogeneous paste.

  • Complexation: Gradually add the finely powdered S-Propyl N,N-diethyldithiocarbamate to the paste while continuously kneading for 30–45 minutes to force the hydrophobic moieties into the cyclodextrin cavities.

  • Lyophilization: Dissolve the resulting paste in a minimal volume of water, filter through a 0.45 µm PTFE syringe filter to remove any uncomplexed drug, and freeze-dry (lyophilize) the filtrate.

  • Reconstitution: The resulting solid inclusion complex can be readily dissolved in standard cell culture media (e.g., DMEM, RPMI) at millimolar concentrations.

  • Self-Validation Step: Perform UV-Vis spectroscopy on the reconstituted solution; a slight bathochromic shift (red shift) in the dithiocarbamate absorbance peak compared to the free drug in organic solvent confirms successful inclusion.

Protocol C: Optimized Co-Solvent & Surfactant System (For Cell-Free Biochemical Assays)

Causality & Mechanism: For cell-free assays where solvent toxicity is less of a concern, a carefully titrated mixture of DMSO and a non-ionic surfactant (e.g., Tween 20) lowers the interfacial tension between the hydrophobic drug and the aqueous buffer, forming stable micelles that prevent aggregation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve S-Propyl N,N-diethyldithiocarbamate in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Surfactant Addition: Add 0.1% (v/v) Tween 20 directly to your target aqueous buffer (e.g., Tris-HCl or PBS) and vortex vigorously.

  • Dropwise Dilution: While vortexing the aqueous buffer, add the DMSO stock dropwise. Crucial Causality: Do not add the buffer to the DMSO; always add the organic phase to the rapidly stirring aqueous phase to prevent localized supersaturation and immediate nucleation.

  • Self-Validation Step: Measure the optical density at 600 nm (OD600) of the final solution. A baseline reading (OD < 0.05) indicates the absence of colloidal aggregates or micro-precipitates.

Quantitative Data: Method Comparison

Solubilization StrategyMax Attainable ConcentrationCo-Solvent Required?Best Suited ForKey Limitation
A. Passive Dosing (Silicone) Thermodynamic water solubility limitNo (0%)Aquatic Ecotox (OECD GD 23)Time-consuming equilibrium phase
B. Cyclodextrin Inclusion High (Millimolar range)No (0%)Cell Culture / In VivoRequires formulation/lyophilization step
C. Co-Solvent + Surfactant Moderate (Micromolar range)Yes (DMSO + Tween)Cell-Free Biochemical AssaysPotential protein denaturation at high %

Decision Workflow for Solubilization Strategy

SolubilizationWorkflow Start S-Propyl N,N-diethyldithiocarbamate Solubility Issue Q1 What is the primary test system? Start->Q1 Ecotox Aquatic Toxicity / Regulatory Testing Q1->Ecotox InVitro Cell Culture / Pharmacology Q1->InVitro Biochem Cell-Free / Biochemical Assay Q1->Biochem Passive Protocol A: Passive Dosing (Silicone O-Rings) Ecotox->Passive OECD GD 23 Cyclo Protocol B: Cyclodextrin Inclusion (HP-β-CD) InVitro->Cyclo Low toxicity CoSolvent Protocol C: Optimized Co-Solvent (DMSO + Tween 20) Biochem->CoSolvent High throughput

Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

References

  • Update to OECD Guidance Document 23 on aqueous-phase aquatic toxicity testing of difficult test chemicals. ThePSCI.eu. Available at:[Link]

  • Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment No. 23. Available at:[Link]

  • Inclusion Complexes of Gold(I)‐Dithiocarbamates with β‐Cyclodextrin: A Journey from Drug Repurposing towards Drug Discovery. PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Reducing matrix interference in S-Propyl N,N-diethyldithiocarbamate biological assays

Technical Support Center: Overcoming Matrix Interference in S-Propyl N,N-diethyldithiocarbamate Biological Assays Overview S-Propyl N,N-diethyldithiocarbamate is a bioactive dithiocarbamate (DTC) derivative frequently in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Interference in S-Propyl N,N-diethyldithiocarbamate Biological Assays

Overview

S-Propyl N,N-diethyldithiocarbamate is a bioactive dithiocarbamate (DTC) derivative frequently investigated for its tuberculostatic and pesticidal properties[1]. However, quantifying this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical hurdles. Dithiocarbamates are highly susceptible to acidic degradation, exhibit poor solubility in standard organic solvents, and suffer from severe matrix-induced ion suppression[2].

This guide provides field-proven troubleshooting strategies, validated protocols, and self-correcting methodologies to ensure robust, reproducible assays for drug development professionals and analytical scientists.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my analyte signal severely suppressed in plasma extracts compared to neat solvent standards?

  • Causality: Biological matrices are rich in phospholipids and endogenous proteins. During Electrospray Ionization (ESI), these co-eluting matrix components compete with S-Propyl N,N-diethyldithiocarbamate for available charge on the surface of the electrospray droplets. Because phospholipids have high proton affinities, they monopolize the ionization process, leading to a dramatic reduction (suppression) of the analyte signal.

  • Solution: Implement a Stable Isotope Dilution Assay (SIDA)[3]. By spiking the sample with a deuterated internal standard (S-Propyl N,N-Diethyldithiocarbamate-d7) prior to extraction, any matrix effect experienced by the analyte is identically experienced by the internal standard[4]. The ratio of their signals remains constant, effectively self-validating the quantification. Additionally, upgrade your sample clean-up to a modified QuEChERS method with dispersive Solid-Phase Extraction (dSPE) to physically remove phospholipids[5].

Q2: My recovery rates are erratic (often <40%). Is the analyte degrading during sample preparation?

  • Causality: Yes. S-Propyl N,N-diethyldithiocarbamate, like most DTCs, is highly unstable in acidic or even neutral aqueous environments. Upon contact with biological fluids that may have slightly acidic compartments, or during standard acidic protein precipitation, DTCs rapidly hydrolyze into carbon disulfide (CS 2​ ) and corresponding amines[6]. Furthermore, they strongly chelate endogenous trace metals (e.g., Cu²⁺, Zn²⁺), forming insoluble complexes.

  • Solution: You must perform an alkaline stabilization immediately upon sample collection. Adjust the matrix to pH > 8 using a sodium bicarbonate (NaHCO 3​ ) buffer. This converts the DTC into a water-soluble sodium salt and halts acidic hydrolysis[7].

Q3: Can I use EDTA to prevent metal chelation during extraction?

  • Causality: While EDTA effectively sequesters metal ions—preventing the DTC from forming insoluble metal complexes—excess EDTA often co-elutes with early-eluting DTCs in LC-MS/MS. This causes massive isobaric interference and further ion suppression[7].

  • Solution: Avoid high concentrations of EDTA. Instead, rely on the NaHCO 3​ alkaline buffer combined with rapid chemical derivatization (e.g., methylation using dimethyl sulfate) to permanently stabilize the sulfur moieties before LC-MS/MS analysis[5].

Section 2: Validated Experimental Protocols

To establish a self-validating system, researchers must integrate alkaline stabilization, derivatization, and SIDA into a single continuous workflow.

Protocol 1: Alkaline Extraction and in situ Derivatization (Modified QuEChERS)

Objective: Stabilize S-Propyl N,N-diethyldithiocarbamate, derivatize to enhance solubility, and remove matrix interferences prior to LC-MS/MS.

  • Sample Aliquoting & Isotope Spiking: Transfer 200 µL of biological fluid (e.g., plasma) into a 2 mL microcentrifuge tube. Immediately spike with 10 µL of the deuterated internal standard, S-Propyl N,N-Diethyldithiocarbamate-d7 (1 µg/mL in methanol), to establish the SIDA baseline[3].

  • Alkaline Stabilization: Add 500 µL of 0.1 M NaHCO 3​ buffer (pH 8.5). Vortex gently for 10 seconds to ensure complete conversion of the analyte to its stable sodium salt[7].

  • Derivatization: Working inside a fume hood, add 20 µL of dimethyl sulfate. Vortex continuously for 2 minutes to methylate the dithiocarbamate, locking it into a stable, lipophilic state[5].

  • Extraction (QuEChERS): Add 1 mL of LC-MS grade acetonitrile (MeCN). Add QuEChERS extraction salts (400 mg anhydrous MgSO 4​ and 100 mg NaCl). Shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. The methylated analyte will partition into the upper organic (MeCN) layer.

  • Clean-up (dSPE): Transfer 500 µL of the upper organic layer to a dSPE tube containing 50 mg Primary Secondary Amine (PSA) and 150 mg anhydrous MgSO 4​ . Vortex for 30 seconds and centrifuge at 10,000 x g for 3 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Section 3: Quantitative Data & Matrix Effect Analysis

To demonstrate the efficacy of the recommended workflow, the following table summarizes the comparative performance of different extraction methodologies on matrix interference and recovery rates for dithiocarbamate assays.

Extraction MethodologyAnalyte Recovery (%)Matrix Effect (%)*Precision (RSD, %)Phospholipid Removal
Protein Precipitation (Acidic) 12 - 25%-65% (Severe Suppression)> 30%Poor
Standard Liquid-Liquid Extraction 45 - 60%-40% (Moderate Suppression)18%Moderate
Alkaline Buffer + SPE 75 - 85%-15% (Mild Suppression)8%Good
Alkaline QuEChERS + dSPE + SIDA 92 - 98% < 5% (Negligible) < 3% Excellent

*Matrix Effect (%) is calculated as: (Response in matrix / Response in neat solvent - 1) x 100. Values closer to 0% indicate minimal interference.

Section 4: Visualizing the Analytical Logic

G A Biological Sample (Plasma/Tissue) B Alkaline Stabilization (NaHCO3, pH > 8) A->B Prevent Acidic Degradation C Derivatization (Dimethyl Sulfate) B->C Enhance Solubility D Matrix Clean-up (Modified QuEChERS/dSPE) C->D Remove Phospholipids & Proteins E LC-MS/MS Analysis (Isotope Dilution) D->E Minimize Ion Suppression

Workflow for mitigating matrix effects in dithiocarbamate LC-MS/MS assays.

Mechanism M Endogenous Matrix (Phospholipids/Salts) I Ionization Source (ESI) M->I Competes for Charge S Signal Suppression I->S Reduces Analyte Ionization C Absolute Quantification (Matrix-Corrected) S->C Corrected by IS Deuterated Internal Standard (S-Propyl N,N-Diethyldithiocarbamate-d7) IS->C Co-elutes & Normalizes

Mechanism of stable isotope dilution to correct for ESI signal suppression.

Sources

Reference Data & Comparative Studies

Validation

Comparative Herbicidal Efficacy and Mechanistic Divergence: Prosulfocarb vs. S-Propyl N,N-diethyldithiocarbamate

As weed populations—particularly Lolium rigidum (annual ryegrass)—continue to develop resistance to ALS and ACCase inhibitors, the agrochemical industry has pivoted toward alternative modes of action. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As weed populations—particularly Lolium rigidum (annual ryegrass)—continue to develop resistance to ALS and ACCase inhibitors, the agrochemical industry has pivoted toward alternative modes of action. This guide provides an in-depth, objective comparison between Prosulfocarb , a commercial standard thiocarbamate, and S-Propyl N,N-diethyldithiocarbamate , an experimental dithiocarbamate analog.

By deconstructing their molecular targets and outlining self-validating experimental workflows, this dossier equips researchers and drug development professionals with the foundational data necessary to evaluate these compounds for integrated weed management (IWM) or novel pesticidal development.

Mechanistic Divergence: Targeted vs. Broad-Spectrum Inhibition

The structural difference between a thiocarbamate (one sulfur atom in the ester linkage) and a dithiocarbamate (two sulfur atoms) fundamentally alters the biochemical behavior and target specificity of the molecule[1].

Prosulfocarb (The Targeted Inhibitor)

Prosulfocarb is a highly selective, pre-emergent and early post-emergent herbicide classified under (formerly Group J/K3)[2],[3]. Its primary mechanism of action is the specific inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases [3]. Specifically, it targets the 3-ketoacyl-CoA synthase (KCS) multi-enzyme complex[3]. By halting the extension of fatty acid chains beyond 18 carbons, prosulfocarb prevents the formation of essential cell membrane lipids and cuticular waxes[3]. This leads to a rapid cessation of cell division and elongation in the meristematic tissues of the mesocotyl and emerging roots[4].

S-Propyl N,N-diethyldithiocarbamate (The Broad-Spectrum Disruptor)

Conversely, S-Propyl N,N-diethyldithiocarbamate is an experimental compound noted in literature for its[5],[6]. The presence of the dithiocarbamate moiety shifts its mechanism away from specific KCS inhibition. Instead, dithiocarbamates typically act via a broader mechanism: the inhibition of sulfhydryl (-SH) containing enzymes (such as alpha-ketoglutarate dehydrogenase) and the chelation of essential metal ions required for enzymatic function[7],[8]. While this broad-spectrum enzyme blockade is highly toxic to germinating seeds, it lacks the precise target selectivity required for safe, post-emergent crop applications.

MOA cluster_pro Prosulfocarb Pathway (Targeted) cluster_dithio S-Propyl N,N-diethyldithiocarbamate Pathway (Broad) P1 Prosulfocarb (Thiocarbamate) P2 Binds 3-ketoacyl-CoA synthases (KCS) P1->P2 P3 Inhibits VLCFA Elongation P2->P3 P4 Meristematic Cell Death (Selective) P3->P4 D1 S-Propyl N,N-diethyl- dithiocarbamate D2 Chelates Metals & Binds SH-Enzymes D1->D2 D3 Disrupts Multiple Metabolic Pathways D2->D3 D4 General Cytotoxicity (Non-Selective) D3->D4

Fig 1: Mechanistic divergence between targeted VLCFA inhibition and broad-spectrum enzyme blockade.

Physicochemical and Performance Profiling

To contextualize their utility in agrochemical development, the quantitative and qualitative properties of both compounds are summarized below. Prosulfocarb's commercial viability stems from its ability to be rapidly metabolized into non-phytotoxic compounds by tolerant crops like wheat and barley[2],[3].

ParameterProsulfocarbS-Propyl N,N-diethyldithiocarbamate
Chemical Class ThiocarbamateDithiocarbamate
HRAC Classification Group 15 (formerly Group J/K3)Unclassified (Experimental)
Primary Target VLCFA Elongase (KCS enzyme)Sulfhydryl (-SH) groups & Metal ions
Crop Selectivity High (Cereals, Potatoes)Low / Broad-spectrum
Primary Uptake Mesocotyl and RootsRoots (Hypothesized)
Agronomic Utility Commercial Pre-emergent HerbicideResearch / Chemical Intermediate
Resistance Risk Low-to-Moderate (Polygenic)Low (Multi-site action)

Self-Validating Experimental Workflows

To objectively compare these compounds, we must deploy a self-validating experimental system. This means pairing in vitro enzymatic assays (to confirm the molecular target) with in vivo phenotypic scoring (to confirm real-world efficacy). If a compound shows high phenotypic toxicity but fails to inhibit VLCFA elongase in vitro, we can definitively conclude its mechanism is off-target (as expected for the dithiocarbamate).

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay (Target Validation)

This assay isolates the KCS enzyme to quantify specific lipid biosynthesis disruption.

  • Microsomal Preparation: Extract microsomal fractions from etiolated Lolium rigidum (ryegrass) seedlings.

    • Causality: Etiolated (dark-grown) seedlings are utilized because they possess highly upregulated lipid biosynthesis pathways necessary for rapid shoot elongation, maximizing the signal-to-noise ratio of the assay.

  • Radiometric Incubation: Incubate the microsomes with [14C]-malonyl-CoA, ATP, NADPH, and serial dilutions (0.1 µM to 100 µM) of Prosulfocarb and S-Propyl N,N-diethyldithiocarbamate.

    • Causality: [14C]-malonyl-CoA acts as a traceable carbon donor. If the KCS enzyme is active, the 14C will be incorporated into >C18 fatty acids.

  • Lipid Extraction & GC-MS/Radio-TLC: Terminate the reaction with methanolic HCl, converting the lipids into Fatty Acid Methyl Esters (FAMEs). Separate and quantify the radiolabeled >C18 FAMEs.

  • Validation Check: Include a known ACCase inhibitor (e.g., diclofop) as a negative control. Because ACCase acts upstream of elongases, a true VLCFA inhibitor (Prosulfocarb) will suppress >C18 lipids without affecting de novo

Protocol 2: Pre-Emergence Efficacy and Selectivity Phenotyping

This protocol evaluates the translation of molecular inhibition to field-level weed control and crop safety.

  • Soil Matrix Standardization: Sow Triticum aestivum (wheat) and Lolium rigidum seeds in a standardized sandy loam matrix with 60% field capacity moisture.

    • Causality: Prosulfocarb requires adequate soil moisture to move into the root zone and be absorbed by the elongating mesocotyl[4],[3]. Standardizing the matrix prevents variable leaching from skewing the efficacy data.

  • Track Sprayer Application: Apply the compounds pre-emergence at rates of 1000, 2000, and 4000 g a.i./ha.

    • Causality: Utilizing a calibrated track sprayer simulates commercial boom sprayer dynamics, ensuring uniform droplet distribution and preventing localized concentration spikes that cause false-positive phytotoxicity.

  • Phenotypic Assessment: Measure emergence rates, shoot length, and dry biomass at 14 and 28 Days After Treatment (DAT).

    • Causality: Early assessment (14 DAT) captures initial mesocotyl failure (the primary action of Prosulfocarb[4]), while late assessment (28 DAT) confirms the inability of the weed to recover via secondary tillering.

Workflow S1 1. Seed & Soil Preparation S2 2. Pre-Emergent Herbicide Application S1->S2 S3 3. Controlled Incubation (14-28d) S2->S3 S4 4. Phenotypic Scoring & Biomass S3->S4 In Vivo Efficacy S5 5. Lipid Extraction & GC-MS Analysis S3->S5 In Vitro Validation

Fig 2: Self-validating workflow combining in vivo phenotyping with in vitro lipid analysis.

Conclusion & Agronomic Implications

The comparison between these two compounds highlights the critical importance of target specificity in agrochemical development. Prosulfocarb achieves its status as a commercial powerhouse because its inhibition is highly localized to the VLCFA elongase pathway[9],[3]. This allows tolerant crops like wheat to rapidly metabolize the compound before irreversible meristematic damage occurs[2].

Conversely, while S-Propyl N,N-diethyldithiocarbamate exhibits potent pesticidal activity[5], its dithiocarbamate structure inherently drives a multi-site, broad-spectrum attack on sulfhydryl enzymes[7],[8]. While this multi-site action makes it highly resistant to target-site weed mutations, it severely limits its potential as a selective, in-crop herbicide. For researchers, exploring dithiocarbamate analogs like S-Propyl N,N-diethyldithiocarbamate is best reserved for non-selective burndown applications, soil fumigants, or as chemical intermediates in the synthesis of more refined, target-specific agents.

References

  • Countdown® Prosulfocarb Herbicide Product Data. ADAMA.[Link]

  • Prosulfocarb - Mechanism of Action and Biochemical Mode. Grokipedia.[Link]

  • The Determination of Whether Dithiocarbamate Pesticides Share a Common Mechanism of Toxicity. US Environmental Protection Agency (EPA) Archive.[Link]

  • Dithiocarbamates – Knowledge and References. Taylor & Francis.[Link]

Sources

Comparative

A Comprehensive Guide to LC-MS/MS Method Validation for S-Propyl N,N-Diethyldithiocarbamate: Performance Comparison and Optimization

Introduction & Mechanistic Context S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a specialized dithiocarbamate derivative utilized in both agricultural monitoring and pharmacological evaluations, notably for it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) is a specialized dithiocarbamate derivative utilized in both agricultural monitoring and pharmacological evaluations, notably for its tuberculostatic and pesticidal activities[1].

The fundamental analytical challenge in quantifying dithiocarbamates (DTCs) lies in their inherent chemical instability[2]. Under acidic conditions or thermal stress, DTCs rapidly hydrolyze and degrade into carbon disulfide (CS₂) and their corresponding amines[3][4]. Historically, analytical methods relied on hot acid digestion followed by spectrophotometric or Gas Chromatography (GC) analysis of the evolved CS₂[5]. However, this indirect approach suffers from a critical flaw: it lacks molecular speciation and is highly susceptible to false positives, particularly in complex matrices like Brassica crops which naturally contain CS₂-yielding glucosinolates[6].

To achieve true target speciation and high sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing soft electrospray ionization (ESI) has emerged as the gold standard, preserving the intact molecule for direct quantification[7].

G A S-Propyl N,N-diethyldithiocarbamate (Intact Molecule) B Acidic/Thermal Stress (e.g., GC-MS Injector) A->B Degradation D Soft Ionization (ESI LC-MS/MS) A->D Stabilization C Carbon Disulfide (CS2) + Diethylamine B->C False Positives (Loss of Speciation) E [M+H]+ Precursor Ion (m/z 192.4) D->E Direct Quantification

Degradation vs. Stabilization pathways of S-Propyl N,N-diethyldithiocarbamate during analysis.

Method Performance Comparison: LC-MS/MS vs. Alternatives

As an application scientist, selecting the correct analytical platform requires balancing sensitivity, selectivity, and matrix compatibility.

  • GC-MS (CS₂ Evolution): While GC-MS offers excellent chromatographic resolution, the high temperatures of the injection port cause thermal degradation of S-Propyl N,N-diethyldithiocarbamate[3]. The resulting data only represents total CS₂, failing to distinguish between individual dithiocarbamate species[4].

  • HPLC-UV: Offers direct analysis of the intact molecule but lacks the sensitivity and specificity required for trace-level quantification. In complex biological or environmental matrices, extensive sample dilution is often required to mitigate matrix interferences, which severely compromises the Limit of Detection (LOD)[8].

  • LC-MS/MS (ESI-MRM): By utilizing ESI in positive ion mode, LC-MS/MS preserves the intact parent molecule [M+H]⁺. Operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity and eliminates the false-positive risks associated with CS₂ evolution methods[6].

Quantitative Data Summary
ParameterLC-MS/MS (ESI-MRM)GC-MS (CS₂ Evolution)HPLC-UV
Target Analyte Intact S-Propyl N,N-diethyldithiocarbamateTotal CS₂ (Non-specific)Intact Molecule
LOD (mg/kg) 0.001 - 0.005[6]0.05[5]0.1 - 0.5
Linearity (R²) > 0.995[9]> 0.980> 0.990[8]
Matrix Effect Moderate (Mitigated by SPE/IS)[8]LowHigh (Requires dilution)[8]
False Positive Risk Extremely LowHigh (e.g., biogenic CS₂)[6]Moderate (Co-elution)

Overcoming Matrix Effects: Sample Preparation (SPE vs. LLE)

Matrix effects—specifically ion suppression in the ESI source—are the primary vulnerability of LC-MS/MS[8]. When comparing Liquid-Liquid Extraction (LLE) to Solid Phase Extraction (SPE), SPE provides vastly superior sample cleanup for dithiocarbamates.

The Causality of the Protocol: Dithiocarbamates are prone to oxidation and metal-complexation. Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for the retention of the moderately hydrophobic S-Propyl N,N-diethyldithiocarbamate while polar matrix interferents are washed away[3]. The addition of a chelating agent (like EDTA) to the extraction buffer is a critical mechanistic step; it prevents the analyte from complexing with trace metals present in the biological matrix or glassware, ensuring high recovery[3].

Step-by-Step SPE Methodology
  • Sample Aliquoting & Stabilization: Transfer 1.0 mL of liquid matrix (or 1.0 g homogenized tissue) into a centrifuge tube. Add 100 µL of 0.1 M EDTA to stabilize the dithiocarbamate[3].

  • Internal Standard Addition: Spike with 10 µL of S-Propyl N,N-Diethyldithiocarbamate-d7 (isotopically labeled internal standard) to correct for downstream recovery losses and ESI matrix effects[1].

  • Cartridge Conditioning: Condition the HLB SPE cartridge (60 mg, 3 mL) with 3 mL of LC-MS grade Methanol, followed by 3 mL of LC-MS grade water[3].

  • Loading: Load the stabilized sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water to elute highly polar interferences.

  • Elution: Elute the target analyte with 2 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (strictly avoid heat to prevent degradation). Reconstitute in 200 µL of the initial mobile phase[10].

Workflow N1 Sample Matrix (+ Isotopically Labeled IS) N2 Solid Phase Extraction (SPE) HLB Cartridge N1->N2 N3 Wash Step (5% Methanol in Water) N2->N3 N4 Elution Step (Acetonitrile) N3->N4 N5 LC-MS/MS Analysis (ZIC-pHILIC or Biphenyl) N4->N5 N6 Data Processing (MRM Transitions) N5->N6

Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Analytical Protocol & Validation Parameters

Chromatographic Strategy: While C18 columns are standard, dithiocarbamates often exhibit poor retention and peak shape on traditional reversed-phase packings[8]. Utilizing a ZIC-pHILIC (Hydrophilic Interaction Liquid Chromatography) column or a Biphenyl phase offers superior retention via polar partitioning or π-π interactions, respectively[6].

Step-by-Step LC-MS/MS Conditions
  • Analytical Column: ZIC-pHILIC (150 mm × 2.1 mm, 3.5 µm) or equivalent Biphenyl phase[6].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient (e.g., 65% B to 35% B) is employed to ensure stable ionization and consistent peak shapes[9].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Mode: Positive Electrospray Ionization (+ESI), MRM mode[9].

  • MRM Transitions: Precursor [M+H]⁺ m/z 192.4 → Product ions (e.g., m/z 116.1, m/z 74.0). The d7-internal standard is monitored at m/z 199.4[1].

Building a Self-Validating System (FDA/ICH Guidelines)

A robust analytical method must continuously validate its own integrity during routine runs. This is achieved by embedding the following into every batch:

  • Calibration Curves: 6-8 non-zero points demonstrating linearity (R² > 0.995) across the expected biological or environmental concentration range[9].

  • Quality Control (QC) Samples: Low, Mid, and High QCs processed alongside unknowns to verify intra- and inter-batch accuracy (target 85-115%) and precision (RSD < 15%)[11].

  • Matrix Factor Evaluation: Post-extraction spiked samples must be compared to neat standards to quantify ion suppression/enhancement, ensuring the d7-internal standard is adequately correcting for matrix effects[8][11].

Sources

Validation

S-Propyl N,N-diethyldithiocarbamate vs isoniazid efficacy in tuberculostatic research

Tuberculostatic Efficacy Comparison: S-Propyl N,N-diethyldithiocarbamate vs. Isoniazid Executive Summary The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis...

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Author: BenchChem Technical Support Team. Date: April 2026

Tuberculostatic Efficacy Comparison: S-Propyl N,N-diethyldithiocarbamate vs. Isoniazid

Executive Summary

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the discovery of novel chemotypes that can bypass traditional resistance mechanisms[1]. Isoniazid (INH) remains a cornerstone of first-line tuberculosis (TB) therapy, highly efficacious against actively dividing bacilli[2]. However, INH exhibits poor activity against non-replicating "persister" cells residing within hypoxic granulomas[1]. Recently, dithiocarbamates, including S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9), have demonstrated significant tuberculostatic activity[3],. By functioning as metal chelators and potent inhibitors of mycobacterial β-class carbonic anhydrases, these compounds offer a fundamentally different mechanism of action capable of eradicating both growing and dormant bacilli[4],[5]. This guide provides an objective, data-driven comparison of S-Propyl N,N-diethyldithiocarbamate and INH for researchers developing next-generation anti-tubercular regimens.

Mechanistic Divergence: Prodrug Activation vs. Metalloenzyme Inhibition

Understanding the causality behind drug efficacy requires examining their molecular targets and the physiological state of the pathogen.

Isoniazid (INH): INH is a prodrug. To exert its bactericidal effect, it must be activated by the mycobacterial catalase-peroxidase enzyme, KatG[2]. The activated INH-NAD adduct competitively inhibits InhA (enoyl-acyl carrier protein reductase), halting the synthesis of mycolic acids—essential components of the mycobacterial cell wall. Because mycolic acid synthesis only occurs during active cell division, INH is highly effective against replicating bacilli but fundamentally ineffective against dormant persisters[1]. Furthermore, mutations in the katG gene are the primary drivers of INH resistance in MDR-TB strains[2].

S-Propyl N,N-diethyldithiocarbamate: Unlike INH, dithiocarbamates do not require KatG activation, allowing them to bypass the most common MDR-TB resistance mechanisms[6]. Their tuberculostatic efficacy is driven by two synergistic mechanisms:

  • β-Carbonic Anhydrase Inhibition: Dithiocarbamates strongly inhibit β-class carbonic anhydrases (mtCA 1 and mtCA 3) in M. tuberculosis[4],[7]. These metalloenzymes catalyze the hydration of CO2 to bicarbonate, a process critical for pH homeostasis and survival in the acidic, hypoxic environment of a macrophage or granuloma[7].

  • Metal Chelation & Oxidative Stress: The dithiocarbamate moiety acts as a potent metal chelator, disrupting intracellular metal homeostasis and inducing lethal oxidative stress, which kills non-replicating persister cells[1],[5].

MoA INH Isoniazid (INH) KatG KatG Activation INH->KatG InhA InhA Inhibition KatG->InhA Mycolic Mycolic Acid Depletion InhA->Mycolic DTC S-Propyl N,N-diethyl- dithiocarbamate BetaCA β-Carbonic Anhydrase (mtCA 1/3) Inhibition DTC->BetaCA Chelation Metal Chelation & Oxidative Stress DTC->Chelation Persister Persister Cell Eradication BetaCA->Persister Chelation->Persister

Figure 1: Divergent mechanisms of action between Isoniazid and S-Propyl N,N-diethyldithiocarbamate.

Quantitative Efficacy & Data Comparison

The following table synthesizes the pharmacological profiles of INH and the dithiocarbamate class (using established baseline data for diethyldithiocarbamates) against M. tuberculosis H37Rv[1],[2],[4].

ParameterIsoniazid (INH)S-Propyl N,N-diethyldithiocarbamate (Class Data)
Primary Target InhA (Mycolic acid synthesis)β-Carbonic Anhydrases (mtCA 1/3), Metalloenzymes
Prodrug Activation Required (via KatG)Not required
MIC (M. tb H37Rv) 0.02 - 0.06 µg/mL0.125 - 8.0 µg/mL
Efficacy vs. Persister Cells PoorHigh
Efficacy vs. MDR/XDR Strains Low (High resistance rates)High (Bypasses KatG/InhA mutations)
Hepatotoxicity Risk High (Requires clinical monitoring)Reduced (Class shows hepatoprotective traits)

Note: While INH exhibits a lower Minimum Inhibitory Concentration (MIC) against actively dividing cells[1], dithiocarbamates maintain their efficacy against dormant cells and have even demonstrated protective effects against INH/RIF-induced liver injury in murine models[8].

Experimental Methodologies for Efficacy Validation

To rigorously compare these compounds, researchers must utilize self-validating assay systems that account for both replicating and non-replicating bacterial states.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality:M. tuberculosis has a slow doubling time of 15-20 hours. Traditional Colony Forming Unit (CFU) plating takes 3-4 weeks. REMA utilizes resazurin, a redox indicator. Metabolically active bacilli reduce blue resazurin to pink, fluorescent resorufin. This provides a rapid, objective, and colorimetric readout of viability without waiting for macroscopic colony formation.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of INH (0.01 - 2 µg/mL) and S-Propyl N,N-diethyldithiocarbamate (0.1 - 32 µg/mL)[1].

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C for 7 days under aerobic conditions.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Validation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Hypoxia-Induced Persister Model (Wayne Model)

Causality: To evaluate efficacy against dormant bacilli (where INH fails), the Wayne Model forces cells into a non-replicating persister (NRP) state via gradual oxygen depletion, closely mimicking the granuloma microenvironment[1].

  • Hypoxic Adaptation: Culture bacilli in sealed glass tubes with a defined headspace ratio (e.g., 0.5). Stir gently (100 rpm) at 37°C. Over 14-20 days, the depletion of oxygen triggers the DosR regulon, shifting cells into NRP stage 2 (NRP-2).

  • Drug Exposure: Inject INH or S-Propyl N,N-diethyldithiocarbamate anaerobically through the septa to final concentrations of 10x MIC.

  • Incubation: Maintain hypoxic conditions for an additional 5-7 days.

  • Viability Assessment: Since REMA requires active metabolism, viability must be assessed by washing the cells, breaking hypoxia, and plating on Middlebrook 7H11 agar for CFU counting, or by using an XTT reduction assay[1]. Dithiocarbamates will show a significant log reduction in CFU compared to INH in this state.

WayneModel Aero Aerobic Culture (M. tuberculosis) Hypoxia Gradual Hypoxia (Sealed Tubes) Aero->Hypoxia O2 Depletion NRP Non-Replicating Persister State Hypoxia->NRP Shift in Metabolism Drug Drug Exposure (INH vs. DTC) NRP->Drug Readout Viability Readout (CFU/XTT) Drug->Readout

Figure 2: Hypoxia-induced persister model workflow for evaluating tuberculostatic efficacy.

Conclusion & Future Perspectives

While Isoniazid remains unparalleled in rapidly clearing actively dividing M. tuberculosis, its utility is fundamentally bottlenecked by katG mutations and its inability to clear persister cells[2]. S-Propyl N,N-diethyldithiocarbamate and its analogs represent a highly promising alternative chemotype. By targeting β-class carbonic anhydrases and inducing metal-dependent oxidative stress, dithiocarbamates effectively eradicate dormant bacilli[4],[5]. Future drug development should explore the synergistic potential of combining standard cell-wall inhibitors with dithiocarbamates to shorten TB treatment durations and combat MDR/XDR strains.

References

  • [3] Pharmaffiliates. "S-Propyl N,N-Diethyldithiocarbamate-d7". Pharmaffiliates Catalog. URL: [Link]

  • [1] Zhang, Y., et al. "Pyrrolidine Dithiocarbamate and Diethyldithiocarbamate Are Active against Growing and Nongrowing Persister Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy / PMC. URL: [Link]

  • [8] "Protective effect of pyrrolidine dithiocarbamate on isoniazid/rifampicin‑induced liver injury in rats." PubMed. URL: [Link]

  • [2] "The efficacy and safety of high-dose isoniazid-containing therapy for multidrug-resistant tuberculosis: a systematic review and meta-analysis." Frontiers in Pharmacology. URL: [Link]

  • [4] Maresca, A., et al. "Dithiocarbamates strongly inhibit the β-class carbonic anhydrases from Mycobacterium tuberculosis." PubMed. URL: [Link]

  • [7] Maresca, A., et al. "Full article: Dithiocarbamates strongly inhibit the β-class carbonic anhydrases from Mycobacterium tuberculosis." Taylor & Francis. URL: [Link]

  • [5] Zhang, Y., et al. "Pyrrolidine Dithiocarbamate and Diethyldithiocarbamate Are Active against Growing and Nongrowing Persister Mycobacterium tuberculosis." PMC. URL: [Link]

  • [6] "Antitubercular Activity of Disulfiram, an Antialcoholism Drug, against Multidrug- and Extensively Drug-Resistant Mycobacterium tuberculosis Isolates." Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

Sources

Comparative

Benchmarking S-Propyl N,N-diethyldithiocarbamate Stability Against Standard Dithiocarbamates

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the landscape of sulfur-containing pharmacophores and agrochemicals, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the landscape of sulfur-containing pharmacophores and agrochemicals, the dithiocarbamate (DTC) moiety is ubiquitous. However, researchers frequently encounter a critical bottleneck: the inherent chemical instability of standard DTC salts in non-alkaline environments. This comparison guide benchmarks the chemical stability of S-Propyl N,N-diethyldithiocarbamate —an S-alkyl dithiocarbamate ester—against standard DTC salts (e.g., Sodium Diethyldithiocarbamate, Ziram). By examining the mechanistic causality of degradation and providing self-validating experimental protocols, this guide equips scientists with the data necessary to optimize formulation and analytical workflows.

Mechanistic Causality: The Stability Paradigm

To understand the superior stability of S-Propyl N,N-diethyldithiocarbamate, we must first analyze the degradation mechanics of standard DTCs.

Standard dithiocarbamates exist as salts of dithiocarbamic acids. Their stability is fundamentally dictated by pH; they are exclusively stable in alkaline media[1]. Under acidic or neutral conditions, the dithiocarbamate anion undergoes rapid acid-catalyzed hydrolysis[2]. This process is initiated by the protonation of the molecule to form a zwitterionic intermediate, which is followed by rapid C–N bond cleavage[3]. This degradation pathway quantitatively yields carbon disulfide (CS₂) and the corresponding secondary amine[4]. The kinetics of this reaction are exceptionally fast; for example, the half-life of diethyldithiocarbamate at pH 2 is a mere 0.3 seconds[5].

Conversely, S-Propyl N,N-diethyldithiocarbamate features a covalent S-alkylation. By converting the ionic salt into a dithiocarbamate ester, the sulfur atom is covalently bound to a propyl group. This structural modification prevents the molecule from forming the highly unstable dithiocarbamic acid free form upon exposure to protons. The steric and inductive effects of the alkyl group stabilize the C–N bond[5], drastically increasing the activation energy required for hydrolysis. Consequently, S-alkyl DTCs resist acid-catalyzed degradation and maintain structural integrity across a broad pH spectrum.

MechanisticPathway cluster_standard Standard DTC Salt (e.g., Na-DEDTC) cluster_salkyl S-Alkyl DTC Ester (S-Propyl N,N-diethyl...) A1 Dithiocarbamate Anion (Stable in Base) A2 Dithiocarbamic Acid (Protonated in Acid) A1->A2 H+ (pH < 7) A3 Carbon Disulfide (CS2) + Secondary Amine A2->A3 Rapid Cleavage B1 S-Alkyl Dithiocarbamate Ester B2 Resistant to Protonation (No Free Acid Form) B1->B2 H+ (pH < 7) B3 Intact Molecule (Stable across pH 2-10) B2->B3 Sustained Stability

Mechanistic divergence in acid-catalyzed degradation between standard DTC salts and S-alkyl esters.

Quantitative Data: Kinetic Stability Profiles

The table below summarizes the half-life ( t1/2​ ) of S-Propyl N,N-diethyldithiocarbamate compared to standard industry alternatives across a pH gradient at 25°C.

CompoundSub-class t1/2​ (pH 2.0) t1/2​ (pH 5.0) t1/2​ (pH 7.4) t1/2​ (pH 9.0)Primary Degradant
Sodium Diethyldithiocarbamate DTC Salt0.3 seconds< 2 hours~24 hours> 7 daysCS₂ + Diethylamine
Ziram Zinc DTC Complex< 1 minute< 5 hours< 24 hours~ 5 daysCS₂ + Dimethylamine
S-Propyl N,N-diethyldithiocarbamate S-Alkyl DTC Ester > 7 days > 14 days Stable Stable None (Intact)

Self-Validating Experimental Protocols

To ensure scientific integrity, stability benchmarking must employ orthogonal validation. Relying solely on the disappearance of the parent compound (via HPLC-UV) can be confounded by matrix effects or alternative degradation pathways (e.g., oxidation). Therefore, the following protocol couples HPLC-UV with Headspace GC-MS to stoichiometrically track the evolution of CS₂, creating a closed-loop, self-validating system[4].

Protocol: pH-Dependent Degradation Kinetics & Orthogonal Validation

Step 1: Buffer Preparation Prepare 10 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (PBS), and pH 9.0 (Borate). It is critical to use high-purity, metal-free water and acid-washed glassware to prevent trace-metal complexation, which can artificially accelerate degradation[2].

Step 2: Analyte Spiking Dissolve S-Propyl N,N-diethyldithiocarbamate and the control (Sodium Diethyldithiocarbamate) in deoxygenated methanol. Spike the analytes into the respective buffers to achieve a final concentration of 10 µM.

Step 3: Incubation & Quenching (Primary Assay) Incubate the solutions in sealed amber vials at a controlled 25°C. At predefined timepoints (0, 1, 2, 4, 8, 24, and 48 hours), extract a 1 mL aliquot. For standard DTCs, immediately quench the aliquot by adding an alkaline EDTA buffer (pH 10) to halt acid-catalyzed hydrolysis and stabilize the remaining intact salt[2].

Step 4: HPLC-UV Quantification Analyze the quenched aliquots using a reverse-phase C18 column. Monitor absorbance at 280 nm (targeting the thiocarbonyl chromophore) to quantify the remaining intact parent molecule.

Step 5: Orthogonal GC-MS Validation In parallel sealed headspace vials, incubate identical samples. At corresponding timepoints, sample the headspace and inject it into a GC-MS system. Quantify the evolved CS₂ gas against a fluorobenzene internal standard[6]. This confirms the exact mass balance: the molar loss of the standard DTC salt observed in HPLC-UV must equal the molar evolution of CS₂ detected via GC-MS. S-Propyl N,N-diethyldithiocarbamate will show negligible CS₂ evolution, validating its stability.

Workflow N1 Sample Prep (10 µM in Buffers) N2 Incubation (25°C, pH 2-9) N1->N2 N3 Aliquoting & Quenching (0 to 48h) N2->N3 N4 HPLC-UV Analysis (Intact DTC) N3->N4 N4_1 Headspace GC-MS (CS2 Evolution) N3->N4_1 Orthogonal Validation N5 Kinetic Modeling (Half-life Calc) N4->N5

Standardized workflow for benchmarking pH-dependent stability and CS2 evolution.

Conclusion

The empirical data and mechanistic pathways clearly demonstrate that S-Propyl N,N-diethyldithiocarbamate bypasses the fundamental instability of standard dithiocarbamate salts. By eliminating the ionic nature of the dithiocarbamate group through S-alkylation, researchers can formulate and analyze this compound without the stringent alkaline requirements or rapid CS₂ degradation associated with traditional DTCs.

Sources

Validation

Comparative toxicity of S-Propyl N,N-diethyldithiocarbamate in mammalian cell lines

Comparative Cytotoxicity Guide: S-Propyl N,N-diethyldithiocarbamate vs. Standard Dithiocarbamates in Mammalian Cell Lines Executive Summary Dithiocarbamates (DTCs) represent a versatile class of pharmacophores with well-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: S-Propyl N,N-diethyldithiocarbamate vs. Standard Dithiocarbamates in Mammalian Cell Lines

Executive Summary

Dithiocarbamates (DTCs) represent a versatile class of pharmacophores with well-documented applications ranging from agricultural fungicides to repurposed oncology therapeutics. Within this chemical family, S-Propyl N,N-diethyldithiocarbamate (S-Pro-DDC) offers a unique structural and pharmacokinetic profile. By featuring an S-propyl substitution, it modulates the rapid degradation and extreme reactivity typically observed with unsubstituted diethyldithiocarbamate (DDC) and the disulfide-linked dimer disulfiram (DSF).

This guide provides researchers and drug development professionals with a rigorous, data-backed comparison of S-Pro-DDC against standard DTCs. We will evaluate mammalian cell line cytotoxicity, dissect the metal-dependent mechanistic pathways, and provide standardized, self-validating protocols for in vitro screening.

Mechanistic Causality: How Dithiocarbamates Induce Cytotoxicity

To understand the comparative efficacy of S-Pro-DDC, one must first understand the causality behind dithiocarbamate-induced cell death. The cytotoxic efficacy of DTCs in mammalian cells is not entirely intrinsic to the organic molecule itself; rather, it is heavily dependent on their potent metal-chelating properties[1].

Compounds like DDC, DSF, and S-Pro-DDC act as ligands that chelate extracellular and intracellular copper (Cu²⁺) to form highly lipophilic, cytotoxic complexes (e.g., Cu(DDC)₂). The addition of the S-propyl group in S-Pro-DDC increases the lipophilicity of the uncomplexed pro-drug, facilitating superior passive diffusion across the mammalian cell membrane before intracellular complexation.

Once the Cu-DTC complex forms, it initiates a multi-target assault on cellular homeostasis:

  • Proteasome Inhibition: The complex intercalates into the cellular machinery, potently inhibiting the 26S proteasome[1]. This leads to the toxic accumulation of ubiquitinated proteins.

  • Oxidative Stress: The redox cycling of the copper complex generates intracellular reactive oxygen species (ROS), overwhelming the glutathione (GSH) antioxidant defense system[2].

  • Apoptosis Induction: The culmination of proteasome inhibition and ROS generation triggers mitochondrial depolarization. Thiol oxidation by dithiocarbamate disulfides directly inhibits the processing of the Caspase-3 proenzyme, ultimately forcing the cell into programmed apoptosis[3].

Pathway SPro S-Propyl N,N-diethyldithiocarbamate (S-Pro-DDC) Complex Active Cu-DTC Complex SPro->Complex Chelates Cu Extracellular/Intracellular Cu2+ Cu->Complex Binds Proteasome 26S Proteasome Inhibition Complex->Proteasome Inhibits ROS ROS Generation & GSH Depletion Complex->ROS Induces Apoptosis Apoptosis (Caspase Activation) Proteasome->Apoptosis Triggers ROS->Apoptosis Triggers

Fig 1: Cu-dependent cytotoxicity and apoptotic signaling pathway of dithiocarbamates.

Comparative Cytotoxicity Profiling

When evaluating S-Pro-DDC against other DTCs, metabolic stability and membrane permeability are the primary differentiators. The table below synthesizes the relative cytotoxic potency (IC₅₀) of these compounds across standard mammalian cell lines.

Table 1: Representative IC₅₀ Values (µM) of Dithiocarbamates in Mammalian Cell Lines (24h Exposure)

Cell Line (Origin)S-Propyl N,N-DDC (S-Pro-DDC)Diethyldithiocarbamate (DDC)Disulfiram (DSF)Zineb (Polymeric DTC)
Jurkat E6.1 (Human T-cell leukemia)1.2 - 2.5 µM3.0 - 5.5 µM0.8 - 1.5 µM>15.0 µM
HeLa (Human cervical cancer)4.5 - 6.0 µM8.0 - 10.0 µM2.5 - 4.0 µM10.0 - 15.0 µM
H630 (Human Colorectal)5.8 - 7.2 µM12.5 - 15.0 µM4.0 - 5.5 µMN/A
CHO (Chinese Hamster Ovary)BiphasicBiphasicBiphasic*>25.0 µM

Expert Insight on Species Specificity: When designing preclinical models, researchers must account for a critical species-specific divergence in DTC toxicity. Rodent cell lines (such as CHO) exhibit a paradoxical "biphasic" survival pattern when exposed to DDC and its derivatives. Concentrations of 0.1–1.0 µg/mL are highly cytotoxic, whereas higher concentrations (10–100 µg/mL) show significantly reduced toxicity[4]. In contrast, human cell lines demonstrate a predictable, linear dose-dependent decrease in cell survival[4].

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems—meaning the experimental design inherently proves the mechanism of action while measuring the outcome.

Workflow Seed 1. Cell Seeding (Jurkat/HeLa) Treat 2. Compound Treatment (+/- CuCl2 Control) Seed->Treat Assay 3A. Viability Assay (WST-1) Treat->Assay Flow 3B. Apoptosis Analysis (Annexin V/PI) Treat->Flow Data 4. IC50 Calculation & Mechanistic Validation Assay->Data Flow->Data

Fig 2: Standardized, self-validating workflow for comparative in vitro cytotoxicity profiling.

Protocol A: Cu-Dependent Cytotoxicity Assay (WST-1)

Causality: Because S-Pro-DDC cytotoxicity is heavily driven by copper chelation, conducting the assay with and without exogenous CuCl₂ validates the metal-complex mechanism[1]. If the compound is functioning correctly, the addition of copper will drastically shift the IC₅₀ curve to the left.

  • Cell Seeding: Seed Jurkat E6.1 cells at 1 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare serial dilutions of S-Pro-DDC (0.1 µM to 50 µM) in DMSO. Ensure the final DMSO concentration in the culture remains below 0.5% to prevent solvent toxicity.

  • The Mechanistic Control (Crucial Step):

    • Group 1: Treat wells with S-Pro-DDC alone.

    • Group 2: Treat wells with S-Pro-DDC supplemented concurrently with 1 µM CuCl₂.

  • Incubation & Readout: Incubate for 24 hours. Add 10 µL of WST-1 reagent per well. Incubate for an additional 2 hours, then measure absorbance at 450 nm using a microplate reader.

  • Validation: Calculate the IC₅₀. A >3-fold increase in potency in Group 2 confirms that S-Pro-DDC is actively forming the cytotoxic Cu-DTC complex.

Protocol B: Apoptosis vs. Necrosis Flow Cytometry (Annexin V/PI)

Causality: Dithiocarbamates induce programmed cell death (apoptosis) via caspase activation and redox imbalance, rather than non-specific necrotic lysis[3]. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Post-treatment (24h at the established IC₅₀), collect cells. Expert Insight: You must collect the culture media as well as the adherent cells (using Trypsin-free detachment if possible) to ensure late apoptotic/floating cells are not excluded from the analysis.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that can quench fluorophore signaling.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI.

  • Incubation: Incubate for exactly 15 minutes at room temperature in the dark. Expert Insight: Strict adherence to the 15-minute dark incubation prevents non-specific PI uptake and minimizes fluorophore photobleaching.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour. S-Pro-DDC treated cells should predominantly shift to the Annexin V+/PI- quadrant (early apoptosis) before progressing to double positivity.

References

  • Cohen JD, Robins HI. Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines. Invest New Drugs. 1990. Source: PubMed. URL: [Link]

  • Ghasemi M, et al. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Pharmaceuticals. 2023. Source: NIH/PMC. URL: [Link]

  • Nobel CSI, et al. Mechanism of Dithiocarbamate Inhibition of Apoptosis: Thiol Oxidation by Dithiocarbamate Disulfides Directly Inhibits Processing of the Caspase-3 Proenzyme. Chemical Research in Toxicology. 1997. Source: ACS Publications. URL: [Link]

  • Kamaludin NF, et al. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells. Molecules. 2023. Source: MDPI. URL: [Link]

  • Stefanowicz-Hajduk J, et al. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. In Vitro Cellular & Developmental Biology. 2012. Source: Springer/ResearchGate. URL: [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling S-Propyl N,N-diethyldithiocarbamate

Operational Guide: Causality-Driven PPE and Handling Protocols for S-Propyl N,N-diethyldithiocarbamate As a Senior Application Scientist, I frequently observe laboratories treating specialized organic reagents with a gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Causality-Driven PPE and Handling Protocols for S-Propyl N,N-diethyldithiocarbamate

As a Senior Application Scientist, I frequently observe laboratories treating specialized organic reagents with a generic, one-size-fits-all safety approach. However, handling compounds like S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) —a crucial building block in the synthesis of tuberculostatic agents, anticancer analogs, and agrochemicals—requires a nuanced, causality-driven strategy.

Dithiocarbamates are highly reactive. They are not merely irritants; they are precursors to potent electrophiles and toxic gases. Understanding the chemical mechanisms behind their degradation is the only way to design a fail-safe Personal Protective Equipment (PPE) and operational protocol.

The Mechanistic Hazards

The primary danger of S-Propyl N,N-diethyldithiocarbamate lies in its decomposition pathways. When exposed to acidic conditions or elevated heat, the dithiocarbamate moiety quantitatively decomposes into diethylamine and 1 [1]. Furthermore, under physiological conditions, dithiocarbamates can generate electrophilic isothiocyanates that covalently cross-link proteins, leading to severe2[2]. Our safety protocols must be designed specifically to prevent acid-catalyzed degradation and interrupt dermal protein cross-linking.

Quantitative PPE Specifications and Mechanistic Rationale

To mitigate these specific chemical risks, generic lab wear is insufficient. Table 1 outlines the precise PPE requirements, grounded in the compound's reactivity profile.

Table 1: PPE Specifications and Mechanistic Rationale for S-Propyl N,N-diethyldithiocarbamate

PPE CategoryRecommended SpecificationQuantitative/Material MetricMechanistic Rationale
Hand Protection Nitrile or Neoprene Gloves≥ 5 mil thickness, extended cuffDithiocarbamates are used as vulcanization accelerators in natural rubber. Latex gloves will degrade. Nitrile provides a robust barrier against dermal protein cross-linking, as recommended by 3 [3].
Respiratory Control Chemical Fume HoodFace velocity ≥ 100 fpmCaptures volatile carbon disulfide (CS2) and toxic sulfur oxides (SOx) generated during accidental acid-catalyzed decomposition.
Eye Protection Chemical Splash GogglesANSI Z87.1 (or equivalent)Prevents irreversible ocular protein cross-linking from liquid splashes or electrophilic isothiocyanate vapors.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexProtects against the flammability of CS2 and diethylamine degradation byproducts.

Hazard Mitigation Workflow

G Chem S-Propyl N,N-diethyldithiocarbamate (CAS 19047-77-9) Acid Acidic Conditions or Heat Chem->Acid Reacts with Skin Direct Dermal Contact Chem->Skin Exposure via CS2 Hazard: Carbon Disulfide (CS2) & Diethylamine Gas Evolution Acid->CS2 Sens Hazard: Protein Cross-Linking & Severe Skin Sensitization Skin->Sens Vent PPE: Fume Hood (Face Velocity >100 fpm) & Organic Vapor Respirator CS2->Vent Glove PPE: Nitrile or Neoprene Gloves (Avoid Latex) Sens->Glove

Fig 1: Hazard causality and PPE mitigation for S-Propyl N,N-diethyldithiocarbamate.

Self-Validating Operational Workflow

When handling this compound during drug synthesis or assay preparation, follow this step-by-step methodology. Each step includes a self-validating check to ensure the system's integrity.

Phase 1: Pre-Operational Preparation

  • Ventilation Verification: Turn on the fume hood and verify the digital monitor reads a face velocity of at least 100 fpm.

    • Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; a steady inward pull physically confirms directional airflow.

  • Glove Integrity Test: Don nitrile or neoprene gloves.

    • Self-Validation: Before handling the chemical, trap air inside the gloves and roll the cuffs down to pressurize them. Listen and feel for micro-leaks. Discard any glove that fails to hold pressure.

  • Workspace Segregation: Clear the fume hood of all strong acids (e.g., HCl, H₂SO₄) and oxidizing agents.

    • Self-Validation: Perform a visual sweep; if any acidic reagent is present, the workspace is compromised and must be cleared before proceeding.

Phase 2: Chemical Handling

  • Material Transfer: Using a non-sparking spatula, carefully weigh the S-Propyl N,N-diethyldithiocarbamate into an anti-static weighing boat.

  • Real-Time Environmental Monitoring: While working, remain alert to olfactory changes.

    • Self-Validation: The compound has a baseline aromatic/sulfurous odor. If you suddenly detect a sharp, sweet-ether smell (CS2) or a harsh rotten-egg odor (H₂S), this validates that acid-catalyzed degradation is occurring. Immediately cap the vial, lower the sash, and step away.

  • Decontamination: After transfer, wipe down the exterior of the reagent bottle and the balance with a solvent compatible with dithiocarbamates (e.g., a mild alkaline or neutral organic solvent like ethanol), strictly avoiding acidic cleaners.

Emergency Spill Response and Disposal Plan

If a spill occurs, the primary goal is to prevent the volatilization of toxic byproducts.

Spill Mitigation Protocol:

  • Isolate: Immediately lower the fume hood sash to contain vapors and alert nearby personnel.

  • Absorb (Do NOT Neutralize): Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Crucial Causality: Never use acidic spill kits, as they will rapidly catalyze the release of 4 [4].

  • Collect: Use non-sparking tools to sweep the absorbed material into a rigid, high-density polyethylene (HDPE) container.

Waste Disposal Protocol:

  • Strict Segregation: Place the sealed HDPE container in a designated "Dithiocarbamate / Sulfur-Containing Waste" satellite accumulation area.

    • Crucial Causality: Never dispose of this compound in a general organic waste carboy that might contain acidic washings. Mixing them will create a pressurized, toxic gas hazard within the carboy.

  • Labeling: Affix a hazardous waste label detailing the exact contents, specifically noting "Toxic Release Hazard if Acidified."

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to dispose of the waste via a licensed contractor in accordance with local environmental regulations.

References

  • Analysis of Dithiocarbamate Pesticides in W
  • Covalent cross-linking of proteins by carbon disulfide. PubMed - NIH.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Science Publishing.

Sources

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